3,6-Difluoro-2-methoxyphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,6-difluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQMZOBMVSWMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75626-22-1 | |
| Record name | 3,6-Difluoro-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3,6-Difluoro-2-methoxyphenol (CAS No. 75626-22-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-Difluoro-2-methoxyphenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on its role as a valuable building block in the design and development of novel therapeutic agents. Detailed experimental protocols, where available, and relevant analytical data are presented to support research and development activities.
Introduction
This compound, registered under CAS number 75626-22-1, is a polysubstituted phenol derivative.[1] The strategic incorporation of fluorine atoms and a methoxy group onto the phenolic scaffold imparts unique physicochemical properties that are highly desirable in drug discovery. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The methoxyphenol moiety, a common feature in many natural products and pharmaceuticals, can participate in crucial hydrogen bonding interactions with biological targets. This guide aims to provide a detailed technical resource for researchers utilizing this compound.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in chemical reactions and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75626-22-1 | [1] |
| Molecular Formula | C₇H₆F₂O₂ | [1] |
| Molecular Weight | 160.12 g/mol | |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=C(C=CC(=C1O)F)F | [1] |
| Predicted XlogP | 1.7 | [1] |
| Monoisotopic Mass | 160.03358 Da | [1] |
Synthesis and Reactivity
As a functionalized phenol, this compound is expected to exhibit reactivity characteristic of this class of compounds. The hydroxyl group can be readily derivatized, for instance, through etherification or esterification. The aromatic ring is activated towards electrophilic substitution, although the directing effects of the existing substituents will govern the regioselectivity of such reactions.
Potential Use in Suzuki-Miyaura Coupling
This compound can serve as a precursor to organoboron reagents for use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The phenolic hydroxyl would first need to be converted into a more suitable leaving group, such as a triflate, or the molecule could be derivatized to introduce a boronic acid or ester functionality. A generalized workflow for such an application is depicted below.
Caption: Generalized workflow for the potential application of this compound in Suzuki-Miyaura cross-coupling reactions.
Biological Activity and Applications in Drug Discovery
Specific biological activity data for this compound is not extensively documented in publicly available literature. However, the broader class of 2-methoxyphenols has been investigated for various biological activities, including antioxidant and anti-inflammatory properties. For instance, studies on various 2-methoxyphenol derivatives have explored their potential as COX-2 inhibitors.[2]
The structural motifs present in this compound make it a highly attractive building block for medicinal chemistry programs. The strategic placement of two fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of the phenolic hydroxyl group, which can be critical for target binding.
Rationale as a Synthetic Building Block
The utility of this compound in drug discovery can be rationalized by its potential to be incorporated into larger, more complex molecules. Its functional handles (hydroxyl and methoxy groups, and the aromatic ring) allow for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.
Caption: Logical relationship of the structural features of this compound to its advantages in drug design.
Experimental Protocols (General)
While a specific protocol for the synthesis of this compound is not available, a general procedure for the synthesis of a related compound, 2,3-difluoro-6-nitrophenol, from 2,3,4-trifluoronitrobenzene is provided as a reference for the types of transformations that may be involved.
Exemplary Protocol: Synthesis of 2,3-difluoro-6-nitrophenol
-
Reaction: 2,3,4-trifluoronitrobenzene is reacted with an aqueous solution of an alkali metal or alkaline earth metal hydroxide.
-
Temperature: The reaction is conducted at temperatures between approximately 20°C and 100°C.
-
Work-up: The pH of the reaction mixture is adjusted to about 1 to 6 by the addition of acid. The resulting product is then purified by steam distillation.
-
Isolation: The 2,3-difluoro-6-nitrophenol is isolated after cooling.
-
Note: This process is noted for not requiring organic solvents in any of its steps.
Conclusion
This compound is a valuable and versatile fluorinated building block for organic synthesis and medicinal chemistry. Its unique combination of functional groups provides a platform for the development of novel molecules with potentially enhanced pharmacological properties. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural features suggest significant potential for its application in the design of new therapeutic agents. Further research into the synthesis, reactivity, and biological activity of this compound is warranted.
References
3,6-Difluoro-2-methoxyphenol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,6-Difluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of this compound, a fluorinated aromatic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and predictive models to offer a thorough profile.
Chemical and Physical Properties
This compound, also known as 3,6-Difluoroguaiacol, possesses a unique substitution pattern on the phenol ring that is expected to influence its chemical and biological characteristics. The presence of two electron-withdrawing fluorine atoms can significantly impact the acidity of the phenolic hydroxyl group, its reactivity, and its metabolic stability.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 75626-22-1 | [1][2][3] |
| Molecular Formula | C₇H₆F₂O₂ | [1] |
| Molecular Weight | 160.12 g/mol | [1] |
| Monoisotopic Mass | 160.03358 Da | [1] |
| Appearance | White to off-white solid (Predicted) | General knowledge |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is predicted. | General knowledge |
| Predicted XlogP | 1.7 | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthesis could start from 1,4-difluoro-2-methoxybenzene (2,5-difluoroanisole), which is commercially available. The synthesis would proceed via a directed ortho-metalation followed by reaction with an electrophilic oxygen source.
Experimental Protocols
The following are generalized experimental protocols for key steps in the proposed synthesis and purification, adapted from procedures for similar compounds.
Step 1: Directed ortho-Metalation and Hydroxylation (Proposed)
-
To a solution of 1,4-difluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add trimethyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with an aqueous solution of hydrogen peroxide and sodium hydroxide, or an alternative workup for boronic ester hydrolysis and oxidation to the phenol.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification by Column Chromatography (General Protocol)
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Spectroscopic Characterization (Expected)
While experimental spectra for this compound are not available in the provided search results, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.0 ppm), each integrating to 1H. These would likely appear as doublets or doublet of doublets due to coupling with the adjacent fluorine atoms and each other.
-
Methoxy Protons: A singlet integrating to 3H is expected for the methoxy group (-OCH₃), typically in the range of 3.8-4.0 ppm.[4]
-
Phenolic Proton: A broad singlet for the hydroxyl proton (-OH) is expected, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 100-160 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbons bonded to the oxygen of the hydroxyl and methoxy groups will be deshielded.
-
Methoxy Carbon: A single signal for the methoxy carbon is expected around 55-65 ppm.[5]
FT-IR Spectroscopy:
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: C-O stretching vibrations for the phenol and ether linkages are expected in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: Strong C-F stretching bands are expected in the 1000-1300 cm⁻¹ region.
Biological Activity and Potential Signaling Pathways
Phenolic compounds, including methoxyphenols, are known for their antioxidant and anti-inflammatory properties. The guaiacol (2-methoxyphenol) skeleton is a key component in many biologically active molecules.[6]
Antioxidant Activity: The antioxidant activity of phenols is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance. The fluorine substituents on this compound are expected to influence its antioxidant potential by modifying the bond dissociation enthalpy of the O-H bond.
Anti-Inflammatory Activity: Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways. While there is no specific data for this compound, related methoxyphenolic compounds have been shown to inhibit the production of pro-inflammatory mediators.[7] This is often achieved through the inhibition of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of inflammation.[8] For instance, some methoxyphenols have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[7]
Safety and Handling
No specific safety data sheet (SDS) for this compound was found. However, based on the data for the related compound 2-methoxyphenol, the following precautions should be taken[1]:
-
Hazards: Harmful if swallowed or inhaled. Causes serious eye damage and may cause damage to organs. May cause drowsiness or dizziness. Harmful to aquatic life with long-lasting effects.[1]
-
Handling: Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Storage: Keep the container tightly closed. Store in a cool, dry place, locked up.[1]
-
First Aid:
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]
-
References
- 1. PubChemLite - this compound (C7H6F2O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 75626-22-1 | Benchchem [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. PubChemLite - 3,6-difluoro-2-methoxybenzaldehyde (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 3,6-Difluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 3,6-difluoro-2-methoxyphenol, a valuable fluorinated building block in medicinal chemistry and materials science. Due to the absence of a directly published synthesis route, this document details a logical, two-step approach derived from established and reliable methodologies in aromatic chemistry. The proposed pathway begins with the synthesis of the key intermediate, 2,5-difluoroanisole, followed by a regioselective ortho-hydroxylation to yield the final product.
This guide provides detailed experimental protocols for each key transformation, based on analogous reactions found in the literature. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be strategically approached in two main stages:
-
Synthesis of 2,5-Difluoroanisole: This intermediate is proposed to be synthesized via the methylation of commercially available 2,5-difluorophenol. This is a standard Williamson ether synthesis.
-
Directed ortho-Hydroxylation: The key step to introduce the hydroxyl group at the desired position is a Directed ortho-Metalation (DoM) reaction.[1] The methoxy group of 2,5-difluoroanisole directs the lithiation to the adjacent C6 position. The resulting aryllithium intermediate is then quenched with an electrophilic boron source, followed by oxidation to yield the target phenol.
The overall transformation is depicted in the following workflow:
Figure 1: Overall workflow for the proposed synthesis of this compound.
Step 1: Synthesis of 2,5-Difluoroanisole from 2,5-Difluorophenol
This step involves the methylation of the hydroxyl group of 2,5-difluorophenol. A standard Williamson ether synthesis using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base is a reliable method.
Experimental Protocol: Methylation
The following protocol is adapted from standard methylation procedures for phenols.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2,5-difluorophenol (1.0 eq) and anhydrous acetone or acetonitrile as the solvent.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Methylation: Heat the mixture to reflux. Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise from the dropping funnel over 30 minutes.
-
Reaction Monitoring: Continue to reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,5-difluoroanisole. The product can be further purified by vacuum distillation.
Quantitative Data for Step 1
| Parameter | Value |
| Starting Material | 2,5-Difluorophenol |
| Reagents | Dimethyl sulfate, Potassium carbonate |
| Solvent | Acetone or Acetonitrile |
| Reaction Time | 3-5 hours |
| Reaction Temperature | Reflux |
| Typical Yield | >90% |
| Purity | >98% after purification |
Step 2: Directed ortho-Hydroxylation of 2,5-Difluoroanisole
This step utilizes the principle of Directed ortho-Metalation (DoM), where the methoxy group directs the deprotonation to the adjacent ortho position.[1][2] The resulting aryllithium is then converted to the phenol.
Logical Diagram of Directed ortho-Metalation
Figure 2: Step-by-step pathway for the directed ortho-hydroxylation of 2,5-difluoroanisole.
Experimental Protocol: ortho-Hydroxylation
The following protocol is based on established procedures for the ortho-lithiation and subsequent hydroxylation of substituted anisoles.[3]
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Initial Solution: Add anhydrous tetrahydrofuran (THF) to the flask, followed by 2,5-difluoroanisole (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically as a solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Boronation: To the aryllithium solution, add trimethyl borate (B(OMe)₃, 1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Oxidative Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a 30% solution of hydrogen peroxide (H₂O₂), followed by a 3 M aqueous solution of sodium hydroxide (NaOH).
-
Reaction Quenching and Extraction: Stir the mixture at room temperature for 1 hour. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the aqueous layer with 2 M HCl and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Quantitative Data for Step 2
| Parameter | Value |
| Starting Material | 2,5-Difluoroanisole |
| Reagents | n-Butyllithium, Trimethyl borate, Hydrogen peroxide, Sodium hydroxide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Time | 4-6 hours |
| Reaction Temperature | -78 °C to Room Temperature |
| Typical Yield | 60-80% (based on analogous reactions) |
| Purity | >98% after purification |
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses. All glassware must be thoroughly dried to prevent reaction with moisture.
-
Dimethyl sulfate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate gloves.
-
Hydrogen peroxide (30%) is a strong oxidizing agent. Avoid contact with skin and combustible materials.
Conclusion
The proposed two-step synthesis provides a robust and logical pathway to this compound for research and development purposes. By leveraging a standard Williamson ether synthesis and a highly regioselective Directed ortho-Metalation, this guide offers a clear and detailed methodology for obtaining this valuable fluorinated building block. The provided protocols, data, and diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
Spectroscopic Profile of 3,6-Difluoro-2-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,6-Difluoro-2-methoxyphenol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds, namely 2,6-difluorophenol and 2,5-difluoroanisole. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of fluorinated phenols and anisoles.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| OH | 5.0 - 6.0 | Broad Singlet | - |
| H4 | 6.8 - 7.2 | Triplet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| H5 | 6.6 - 6.9 | Triplet of doublets | J(H-F) ≈ 9-11, J(H-H) ≈ 8-9 |
| OCH₃ | 3.8 - 4.0 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C1 (C-O) | 140 - 145 | Doublet of doublets | J(C-F) ≈ 5-10 |
| C2 (C-OCH₃) | 148 - 152 | Doublet | J(C-F) ≈ 240-250 |
| C3 (C-F) | 152 - 156 | Doublet | J(C-F) ≈ 240-250 |
| C4 | 115 - 120 | Doublet | J(C-F) ≈ 3-5 |
| C5 | 110 - 115 | Doublet | J(C-F) ≈ 20-25 |
| C6 (C-F) | 155 - 160 | Doublet | J(C-F) ≈ 245-255 |
| OCH₃ | 55 - 60 | Singlet | - |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| O-H | 3200 - 3600 (broad) | Stretching, hydrogen-bonded |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (in OCH₃) | 2850 - 2950 | Stretching |
| Aromatic C=C | 1500 - 1600 | Ring Stretching |
| C-O (Aryl ether) | 1200 - 1280 | Stretching |
| C-F | 1100 - 1300 | Stretching |
| O-H | 1300 - 1450 | Bending |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 160.03 | Molecular Ion |
| [M-CH₃]⁺ | 145.01 | Loss of methyl radical |
| [M-CHO]⁺ | 131.02 | Loss of formyl radical |
| [M-OCH₃]⁺ | 129.02 | Loss of methoxy radical |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and their connectivity.
Materials:
-
This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Ensure complete dissolution by gentle vortexing.[1]
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.[1]
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum with a spectral width of approximately -2 to 12 ppm.
-
For ¹³C NMR, acquire the spectrum with a spectral width of approximately 0 to 200 ppm, using a proton-decoupled pulse sequence.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[2][3]
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC) or a direct infusion pump.
Procedure (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., EI), where it is bombarded with electrons to form a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Experimental Workflow for Spectroscopic Analysis
References
Navigating the Spectral Landscape: An In-depth NMR Analysis of 3,6-Difluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture. This technical guide provides a comprehensive analysis of the NMR characteristics of 3,6-Difluoro-2-methoxyphenol, a compound of interest in medicinal chemistry due to the modulatory effects of fluorine substitution on biological activity.[1] This document outlines predicted NMR data, detailed experimental protocols for data acquisition, and visual workflows to guide researchers in their analytical endeavors.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H4 | 6.8 - 7.1 | ddd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 1-2 Hz |
| H5 | 6.7 - 6.9 | ddd | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-10 Hz, J(H-F) ≈ 4-5 Hz |
| OCH₃ | 3.8 - 4.0 | s | - |
| OH | 5.0 - 6.0 | br s | - |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C1 (C-O) | 145 - 150 | d, J ≈ 10-15 Hz |
| C2 (C-OCH₃) | 140 - 145 | d, J ≈ 10-15 Hz |
| C3 (C-F) | 150 - 155 | d, J ≈ 240-250 Hz |
| C4 | 110 - 115 | dd, J ≈ 5-10 Hz, J ≈ 2-5 Hz |
| C5 | 115 - 120 | dd, J ≈ 20-25 Hz, J ≈ 5-10 Hz |
| C6 (C-F) | 155 - 160 | d, J ≈ 245-255 Hz |
| OCH₃ | 56 - 60 | - |
Predicted in CDCl₃ solvent.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| F3 | -120 to -130 | dd | J(F-F) ≈ 15-20 Hz, J(F-H) ≈ 8-10 Hz |
| F6 | -115 to -125 | dd | J(F-F) ≈ 15-20 Hz, J(F-H) ≈ 8-10 Hz |
Relative to CFCl₃ as a reference.
Experimental Protocols
To obtain high-quality NMR data for this compound, the following detailed experimental protocols are recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a high-purity deuterated solvent such as Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Degassing (Optional): For samples where paramagnetic impurities like dissolved oxygen could cause line broadening, degassing is recommended. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by utilizing the freeze-pump-thaw method.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is recommended to ensure good digital resolution.[4]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay of at least 5 times the longest T₁ of interest is necessary.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a standard starting point.
-
Spectral Width (SW): A spectral width of 200-240 ppm is generally sufficient to cover the chemical shifts of most organic compounds.[5]
¹⁹F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence, often with proton decoupling.
-
Number of Scans (NS): 16 to 64 scans are usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically used.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point.
-
Spectral Width (SW): A wide spectral width of around 250-300 ppm is recommended to encompass the large chemical shift range of fluorine.[1]
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Visualizing the Workflow
To provide a clear overview of the experimental and analytical process, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to the Infrared Spectrum of 3,6-Difluoro-2-methoxyphenol
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 3,6-Difluoro-2-methoxyphenol. It is intended for researchers, scientists, and professionals in drug development who are utilizing spectroscopic techniques for the identification and characterization of complex organic molecules. This document outlines the theoretical vibrational modes, presents a summary of expected absorption bands in a structured format, and includes a detailed experimental protocol for acquiring an IR spectrum of a solid organic compound.
Predicted Infrared Spectrum Analysis
The infrared spectrum of this compound is predicted to exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent functional groups. The presence of a hydroxyl group, a methoxy group, a benzene ring, and carbon-fluorine bonds will each give rise to characteristic peaks. The interpretation of these peaks is crucial for the structural elucidation of the molecule.
The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The functional group region is characterized by absorptions that are typical of specific bonds, while the fingerprint region contains a complex pattern of absorptions that is unique to the molecule as a whole.
Data Presentation: Predicted IR Absorption Bands
The following table summarizes the predicted key infrared absorption bands for this compound, along with their expected wavenumber ranges, intensities, and corresponding vibrational modes. These predictions are based on established correlations for substituted phenols and aromatic compounds.[1][2]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3600 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) | Phenolic Hydroxyl |
| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic Ring |
| 2960 - 2850 | Medium to Weak | C-H stretch | Methoxy Group (-OCH₃) |
| 1620 - 1580 | Medium to Strong | C=C stretch | Aromatic Ring |
| 1520 - 1470 | Medium to Strong | C=C stretch | Aromatic Ring |
| 1470 - 1430 | Medium | C-H bend (asymmetric) | Methoxy Group (-OCH₃) |
| 1260 - 1200 | Strong | C-O stretch | Aryl Ether |
| 1200 - 1150 | Strong | C-O stretch | Phenolic Hydroxyl |
| 1100 - 1000 | Strong | C-F stretch | Aryl Fluoride |
| 900 - 675 | Strong | C-H out-of-plane bend | Aromatic Ring |
Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample
This section details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound such as this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for solid and liquid samples.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
The solid sample (a few milligrams of this compound)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and free from any residues from previous measurements.
-
Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, water vapor).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, even layer of the sample on the crystal.
-
-
Sample Spectrum Collection:
-
Acquire the IR spectrum of the sample. The instrument will ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking.
-
Analyze the positions (wavenumbers) and relative intensities of the absorption bands to identify the functional groups present in the molecule and to confirm its identity by comparing the fingerprint region to a reference spectrum if available.
-
-
Cleaning:
-
After the measurement is complete, retract the press, and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any remaining sample residue.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of a solid organic compound.
Caption: Workflow for IR Spectrum Acquisition and Analysis.
References
Mass Spectrometry of 3,6-Difluoro-2-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 3,6-Difluoro-2-methoxyphenol (C₇H₆F₂O₂), a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This document outlines predicted fragmentation patterns, provides relevant quantitative data, and details a generalized experimental protocol for its analysis.
Compound Overview
This compound is a substituted phenol with a molecular weight of approximately 160.03 g/mol . The presence of two fluorine atoms, a methoxy group, and a hydroxyl group on the aromatic ring dictates its chemical properties and its fragmentation behavior in a mass spectrometer.
Chemical Structure:
Predicted Mass Spectrometry Data
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for fluorinated and phenolic compounds.[1][2] Electron ionization (EI) is a common technique for the analysis of such small organic molecules and typically induces reproducible fragmentation.[3]
The predicted monoisotopic mass of the molecular ion [M]⁺˙ is 160.03358 Da.[4] The primary fragmentation pathways for related methoxyphenols often involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).[5][6][7] The presence of fluorine atoms can influence the fragmentation, but the fundamental pathways are expected to be similar.[1]
Predicted Quantitative Data
The following table summarizes the predicted mass-to-charge ratios (m/z) and proposed identities of the major fragment ions of this compound under electron ionization.
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 160 | [M]⁺˙ | - | C₇H₆F₂O₂⁺˙ |
| 145 | [M - CH₃]⁺ | •CH₃ | C₆H₃F₂O₂⁺ |
| 117 | [M - CH₃ - CO]⁺ | •CH₃, CO | C₅H₃F₂O⁺ |
| 131 | [M - CHO]⁺ | •CHO | C₆H₅F₂O⁺ |
| 103 | [M - CHO - CO]⁺ | •CHO, CO | C₅H₅F₂⁺ |
Predicted Collision Cross Section Data
For analysis using ion mobility-mass spectrometry, predicted collision cross section (CCS) values can be valuable for identification. The following data is available from computational predictions.[4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 161.04086 | 125.0 |
| [M+Na]⁺ | 183.02280 | 135.7 |
| [M-H]⁻ | 159.02630 | 125.9 |
| [M+NH₄]⁺ | 178.06740 | 145.9 |
| [M+K]⁺ | 198.99674 | 133.7 |
| [M]⁺ | 160.03303 | 124.1 |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on standard methods for the analysis of similar phenolic compounds.[5]
Sample Preparation
-
Dissolution: Dissolve a known quantity of this compound in a high-purity volatile solvent such as methanol or dichloromethane to a final concentration of 1 mg/mL.
-
Dilution: Prepare a series of dilutions (e.g., 1-100 µg/mL) in the same solvent for calibration and to determine the optimal concentration for analysis.
-
Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct mass spectrum) to all samples and calibration standards.
Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B or equivalent single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[3]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
Scan Speed: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Proposed Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
References
An In-Depth Technical Guide on the Physicochemical Properties of 3,6-Difluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Difluoro-2-methoxyphenol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms and a methoxy group onto the phenol scaffold can significantly influence its physicochemical properties, including solubility, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for its solubility determination, and a discussion of its potential biological relevance and metabolic pathways based on analogous compounds.
Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Slight | The hydrophobic nature of the benzene ring and the fluorine atoms likely limits solubility in water. The hydroxyl and methoxy groups can form hydrogen bonds, but this may not be sufficient to overcome the overall low polarity. |
| Ethanol | Soluble | As a polar protic solvent, ethanol is expected to effectively solvate the molecule through hydrogen bonding with the hydroxyl and methoxy groups. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should readily dissolve the compound. |
| Acetone | Soluble | This polar aprotic solvent can act as a hydrogen bond acceptor for the hydroxyl group, facilitating dissolution. |
| Dichloromethane (DCM) | Soluble | The overall nonpolar character contributed by the benzene ring and fluorine atoms suggests good solubility in this common organic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a standardized experimental protocol such as the shake-flask method can be employed. This method is considered a reliable technique for determining equilibrium solubility.[4]
Materials
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DCM, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or in molar units (mol/L).
-
Experimental Workflow```dot
Predicted Metabolic Pathways
The metabolism of fluorinated aromatic compounds is a critical aspect of their pharmacokinetic profile. The carbon-fluorine bond is generally stable, but metabolic defluorination can occur, often catalyzed by cytochrome P450 (CYP) enzymes. [5]
General Metabolic Transformations
Based on the metabolism of other fluorinated phenols and aromatic compounds, the following metabolic pathways can be predicted for this compound:
-
O-demethylation: The methoxy group can be a site for metabolism, leading to the formation of a catechol derivative.
-
Hydroxylation: The aromatic ring can undergo further hydroxylation, although the presence of two fluorine atoms might hinder this process.
-
Conjugation: The phenolic hydroxyl group is a prime site for phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.
-
Defluorination: While less common, metabolic removal of fluorine can occur, potentially leading to the formation of reactive intermediates. [6]
Conclusion
While experimental data on this compound is limited, this guide provides a foundational understanding of its likely physicochemical properties and biological characteristics based on established principles and data from analogous compounds. The provided experimental protocol offers a clear path for determining its solubility, a critical parameter for any further research and development. The predicted biological activities and metabolic pathways highlight areas for future investigation to unlock the full potential of this fluorinated phenol. Researchers are encouraged to use this guide as a starting point for their experimental designs.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2,6-Difluorophenol CAS#: 28177-48-2 [m.chemicalbook.com]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 3,6-Difluoro-2-methoxyphenol, with a Focus on Melting Point Determination
Audience: Researchers, scientists, and drug development professionals.
Physicochemical Properties of 3,6-Difluoro-2-methoxyphenol
A summary of the known physical and chemical properties of this compound is presented in the table below. This data is crucial for researchers handling this compound, providing essential information for experimental design and safety assessments.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 75626-22-1 | Benchchem[1] |
| Molecular Formula | C₇H₆F₂O₂ | PubChem[2] |
| Molecular Weight | 160.12 g/mol | PubChem[2] |
| Melting Point | Data not available | N/A |
| Predicted XlogP | 1.7 | PubChem[2] |
Experimental Protocol for Melting Point Determination
The melting point of a solid is a critical physical property that provides information about its purity. For a pure crystalline solid, melting occurs over a narrow temperature range. The following protocol describes a standard method for determining the melting point of a compound like this compound using a modern digital melting point apparatus.
2.1. Principle
A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
2.2. Materials and Apparatus
-
This compound sample
-
Capillary tubes (closed at one end)
-
Digital melting point apparatus (e.g., DigiMelt or similar)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
-
Glass tubing for loading the sample
2.3. Procedure
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.
-
If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
-
Loading the Capillary Tube:
-
Tamp the open end of a capillary tube into the powdered sample to collect a small amount of the compound.
-
Invert the tube and tap the closed end gently on a hard surface to pack the sample into the bottom.
-
Alternatively, drop the capillary tube, closed end down, through a long glass tube onto a hard surface to achieve tight packing.
-
The packed sample should be approximately 2-3 mm in height.
-
-
Melting Point Measurement:
-
Set the starting temperature on the digital melting point apparatus to about 15-20 °C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to get an approximate value.
-
Insert the loaded capillary tube into the heating block of the apparatus.
-
Set the heating rate (ramp rate) to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating and record the temperature at which the last solid particle melts (T2).
-
The melting range is reported as T1 - T2.
-
-
Post-measurement:
-
Allow the apparatus to cool sufficiently before performing another measurement.
-
It is good practice to perform at least two measurements to ensure reproducibility.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity, such as a fluorinated phenol derivative, in a drug discovery context. Melting point determination is a fundamental step in the characterization of the synthesized compound.
Caption: Workflow for Synthesis, Characterization, and Biological Evaluation of a Novel Compound.
Role in Drug Development
The introduction of fluorine atoms into a molecule is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity.[1] this compound combines the structural features of a phenol, a common pharmacophore, with the benefits of fluorination. An accurate melting point is a quality control parameter that helps ensure the identity and purity of the compound before it proceeds to further stages of drug development, such as biological screening and formulation studies. An impure compound can lead to erroneous biological data and complicate the interpretation of structure-activity relationships (SAR). Therefore, the rigorous determination of fundamental properties like the melting point is a cornerstone of efficient and successful drug discovery and development.
References
Navigating the Stability and Storage of 3,6-Difluoro-2-methoxyphenol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and storage considerations for 3,6-Difluoro-2-methoxyphenol, a fluorinated phenolic compound of increasing interest to researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is critical for ensuring its integrity, and shelf-life, and for the reliability of experimental outcomes.
Core Stability Profile
This compound, a member of the substituted phenols group, possesses a unique stability profile influenced by its structural characteristics. The presence of a hydroxyl group directly attached to the aromatic ring makes it susceptible to oxidation. However, the introduction of two fluorine atoms and a methoxy group significantly modulates its chemical reactivity and metabolic stability.[1] Fluorine, being the most electronegative element, imparts increased oxidative stability to the phenolic ring due to the strength of the carbon-fluorine bond.[1]
While specific quantitative stability data for this compound is not extensively available in public literature, general principles for handling substituted phenols suggest that they require careful management to prevent degradation.[2][3] Exposure to air, light, and elevated temperatures can potentially lead to the formation of colored degradation products, indicating oxidation of the phenol moiety.[4]
Table 1: Inferred Stability of this compound Under Various Conditions
| Parameter | Condition | Expected Stability | Potential Degradation Products |
| Temperature | Ambient (20-25°C) | Moderate; long-term storage may lead to gradual degradation. | Oxidized phenolic compounds, potential polymers. |
| Refrigerated (2-8°C) | Good; recommended for long-term storage. | Minimal degradation. | |
| Elevated (>40°C) | Poor; accelerated degradation expected. | Significant formation of colored impurities. | |
| Light | Exposed to UV/Visible Light | Poor; susceptible to photo-oxidation. | Quinone-type structures, colored impurities. |
| Protected from Light | Good; essential for maintaining purity. | Minimal degradation. | |
| Atmosphere | Air (Oxygen) | Moderate; susceptible to oxidation. | Oxidized phenolic compounds. |
| Inert (Nitrogen, Argon) | Excellent; significantly inhibits oxidative degradation. | Minimal degradation. | |
| pH | Acidic | Generally stable. | |
| Neutral | Generally stable. | ||
| Basic | Less stable; increased susceptibility to oxidation. | Phenoxide formation can accelerate oxidation. |
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on best practices for handling substituted and fluorinated phenols.[2][5][6]
Table 2: Recommended Storage Parameters for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential oxidative processes. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the electron-rich phenolic ring. |
| Light | Amber glass vial or opaque container | To protect the compound from photo-degradation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent contamination and exposure to moisture and air. |
| Handling | Use in a well-ventilated area or under a fume hood.[7][8] | To avoid inhalation and exposure, as phenols can be hazardous.[3] |
Experimental Protocols for Stability Assessment
The following are proposed methodologies for conducting a comprehensive stability study on this compound. These protocols are based on standard industry practices for active pharmaceutical ingredients (APIs).
Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solid compound at 80°C for 48 hours.
-
Photolytic: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase with UV detection).
-
Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any degradation products.
-
Mass Spectrometry: Use LC-MS to identify the mass of potential degradation products.
References
- 1. This compound | 75626-22-1 | Benchchem [benchchem.com]
- 2. phenol handling phenol hydrates substituted phenols cresols [biodeg.co.uk]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. fishersci.nl [fishersci.nl]
- 7. fishersci.ie [fishersci.ie]
- 8. static.cymitquimica.com [static.cymitquimica.com]
The Potent Potential of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into phenolic scaffolds has emerged as a powerful tool in medicinal chemistry, unlocking a diverse range of biological activities. This in-depth technical guide explores the core biological activities of fluorinated phenols, including their antimicrobial, antioxidant, and cytotoxic properties. By leveraging fluorine's unique electronic properties, researchers can modulate the potency, selectivity, and pharmacokinetic profiles of phenolic compounds, paving the way for the development of novel therapeutics. This guide provides a comprehensive overview of quantitative bioactivity data, detailed experimental protocols, and visualizations of key signaling pathways and drug discovery workflows to support researchers in this dynamic field.
Antimicrobial Activity of Fluorinated Phenols
Fluorination can significantly enhance the antimicrobial properties of phenolic compounds. The introduction of fluorine atoms can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic distribution of the phenol ring, potentially enhancing interactions with microbial targets.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of fluorinated phenolic compounds against various microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Fluorophenol | Escherichia coli | >1000 | [1] |
| 3-Fluorophenol | Escherichia coli | >1000 | [1] |
| 4-Fluorophenol | Escherichia coli | >1000 | [1] |
| Fluorinated Chalcones | Staphylococcus aureus | 31.25 - 125 | [2] |
| Fluorinated Chalcones | Gram-negative bacteria | Moderate to high activity | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]
1. Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Fluorinated phenol compound stock solution (typically in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (medium only)
-
Solvent control (medium with the highest concentration of DMSO used)
-
Spectrophotometer or microplate reader
2. Procedure:
-
Preparation of Dilutions: Perform serial two-fold dilutions of the fluorinated phenol compound in the microtiter plate using MHB. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected activity.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the antimicrobial agent, positive control, and solvent control. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.
6. Quality Control:
-
Ensure the negative control wells show no growth.
-
Ensure the positive control wells with bacteria but no drug show adequate growth.
-
Ensure the solvent control wells show no inhibition of growth.
-
Reference strains with known susceptibility should be included to ensure the validity of the test.[5]
Antioxidant Activity of Fluorinated Phenols
The antioxidant capacity of phenols is attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. Fluorination can modulate this activity by influencing the bond dissociation enthalpy of the O-H bond. The electron-withdrawing effect of fluorine can either enhance or decrease antioxidant potential depending on its position on the aromatic ring.
Quantitative Antioxidant Data
The following table presents the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for the radical scavenging activity of some fluorinated phenolic compounds, typically determined by the DPPH assay.[4][6] A lower value indicates greater antioxidant activity.
| Compound | Assay | EC50/IC50 (µM or µg/mL) | Reference |
| 3-Fluoro-3',4',5'-trimethoxyflavone | DPPH | 37 µg/mL | [7] |
| 3-Fluoro-3',4',5'-trihydroxyflavone | DPPH | 0.24 µg/mL | [7] |
| 3',4',5'-Trimethoxyflavone (non-fluorinated) | DPPH | 71 µg/mL | [7] |
| 3',4',5'-Trihydroxyflavone (non-fluorinated) | DPPH | 0.33 µg/mL | [7] |
Note: The data highlights that fluorination at the 3-position of the flavone scaffold can enhance antioxidant activity.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the antioxidant activity of fluorinated phenols using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
1. Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Fluorinated phenol compound stock solution
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
2. Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions of the fluorinated phenol compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Then, add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Cytotoxic Activity of Fluorinated Phenols
Fluorinated phenols have shown promise as cytotoxic agents against various cancer cell lines. The mechanisms underlying their cytotoxicity are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected fluorinated phenolic compounds against different cancer cell lines, typically determined by the MTT assay. A lower IC50 value indicates greater cytotoxic potency.
| Compound | Cell Line | IC50 (µM or µg/mL) | Reference |
| Fluorinated diphenylamine chalcone (B3) | HeLa (Cervical Cancer) | 32.42 µg/mL | [8] |
| Fluorinated diphenylamine chalcone (B5) | HeLa (Cervical Cancer) | 24.53 µg/mL | [8] |
| 5-Fluorouracil (Reference Drug) | HeLa (Cervical Cancer) | - | [8] |
| 4'-Bromoflavonol (6l) | A549 (Lung Cancer) | 0.46 ± 0.02 µM | [9] |
| 5-Fluorouracil (Reference Drug) | A549 (Lung Cancer) | 4.98 ± 0.41 µM | [9] |
| Mono-fluorinated FAA derivative (5a) | Murine Macrophages | Stimulatory effect | [10] |
| Di-fluorinated FAA derivative (5c) | Murine Macrophages | Stimulatory effect | [10] |
| Di-fluorinated FAA derivative (5d) | Murine Macrophages | Stimulatory effect | [10] |
Note: The data suggests that fluorination can lead to potent cytotoxic agents, with some compounds showing greater potency than the reference drug 5-Fluorouracil.[9]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of fluorinated phenols on cancer cell lines.[11][12][13][14][15]
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Fluorinated phenol compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 N HCl)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated phenol compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the cells treated with the compound, and Abs_control is the absorbance of the untreated cells.
-
IC50 Determination: Plot the percentage of cell viability against the concentration of the compound. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[16][17]
Signaling Pathways and Drug Discovery Workflow
The biological activities of fluorinated phenols are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more effective therapeutic agents.
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often modulated by phenolic compounds and are relevant to their anticancer and anti-inflammatory activities.
Caption: MAPK Signaling Pathway and potential intervention by fluorinated phenols.
Caption: NF-κB Signaling Pathway and its inhibition by fluorinated phenols.
Caption: Apoptosis Signaling Pathways and induction by fluorinated phenols.
Drug Discovery Workflow
The development of new drugs based on fluorinated phenols follows a structured workflow, from initial hit identification to preclinical development.
Caption: A representative drug discovery workflow for fluorinated phenols.
Conclusion
The introduction of fluorine into phenolic structures offers a versatile and powerful strategy for modulating biological activity. As demonstrated, fluorinated phenols exhibit a wide spectrum of antimicrobial, antioxidant, and cytotoxic effects, often with enhanced potency compared to their non-fluorinated counterparts. The provided quantitative data, though not exhaustive, highlights the potential of these compounds in various therapeutic areas. The detailed experimental protocols serve as a practical resource for researchers to evaluate the bioactivity of novel fluorinated phenols. Furthermore, the visualization of key signaling pathways and a typical drug discovery workflow provides a conceptual framework for understanding their mechanisms of action and advancing their development as potential drug candidates. Continued exploration of the structure-activity relationships of fluorinated phenols will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijvar.org [ijvar.org]
- 13. uh-ir.tdl.org [uh-ir.tdl.org]
- 14. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 15. benchchem.com [benchchem.com]
- 16. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 17. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Derivatives from 3,6-Difluoro-2-methoxyphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 3,6-Difluoro-2-methoxyphenol. This fluorinated phenol is a valuable starting material for generating a diverse range of compounds with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these derivatives attractive for drug discovery programs.
The following sections detail key synthetic transformations, including O-alkylation, O-acylation, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
Application Note 1: Synthesis of Aryl Ethers via Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily alkylated to form a variety of aryl ethers. The Williamson ether synthesis, a reliable and high-yielding reaction, proceeds via an SN2 mechanism between the corresponding phenoxide and a primary alkyl halide.[1][2] This reaction allows for the introduction of diverse alkyl chains, which can be used to modulate the physicochemical properties of the final compound. Yields for this reaction are typically in the range of 50-95%.[1]
Quantitative Data for Williamson Ether Synthesis
| Starting Phenol | Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| p-Cresol | Chloroacetic acid | KOH | Water | Reflux | High | [3] |
| Acetaminophen | Ethyl iodide | K₂CO₃ | Butanone | Reflux | Good | [4] |
| General Phenol | Primary Alkyl Halide | NaH | THF/DMF | RT - 80 | 50-95 | [1][2] |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Phenoxide Formation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: Add the desired primary alkyl halide (e.g., ethyl iodide, benzyl bromide, 1.2 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether.
Application Note 2: Synthesis of Aryl Esters via O-Acylation
Esterification of the phenolic hydroxyl group is a straightforward method to produce aryl ester derivatives. This can be achieved under mild conditions using an acylating agent such as acetic anhydride in the presence of a base like pyridine.[5][6] This reaction is generally high-yielding and tolerates a wide range of functional groups. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, especially for sterically hindered phenols.[5]
Quantitative Data for O-Acylation
| Substrate | Acylating Agent | Base/Catalyst | Solvent | Temp. | Yield | Reference |
| Phenols | Acetic Anhydride | Pyridine | Pyridine/CH₂Cl₂ | 0°C to RT | High | [5][6] |
| Alcohols/Phenols | Acetic Anhydride | Expansive Graphite | CH₂Cl₂ | RT/Reflux | Excellent |
Experimental Protocol: General Procedure for O-Acylation
-
Reaction Setup: Dissolve this compound (1.0 eq) in dry pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.5 eq) to the solution. For less reactive substrates, a catalytic amount of DMAP can be added.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure (co-evaporation with toluene can help remove residual pyridine).
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Application Note 3: Electrophilic Aromatic Substitution - Ortho-Formylation
The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution. A particularly useful transformation is ortho-formylation, which introduces an aldehyde group selectively at the position adjacent to the hydroxyl group. The Casnati-Skattebøl reaction, utilizing magnesium chloride, triethylamine, and paraformaldehyde, provides high yields of salicylaldehydes.[7][8] For the title compound, formylation is expected to occur at the C4 position, which is ortho to the activating hydroxyl group and para to the methoxy group.
Quantitative Data for Ortho-Formylation of Phenols
| Substrate | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromophenol | MgCl₂, Et₃N, (CH₂O)n | THF | 75 | 80-81 | [9] |
| Estradiol | MgCl₂, Et₃N, (CH₂O)n | THF | Reflux | High | [7] |
| Substituted Phenols | MgCl₂, Et₃N, (CH₂O)n | THF | Reflux | High to Excellent | [7] |
Experimental Protocol: Ortho-Formylation of this compound
-
Reaction Setup: In a dry, three-necked flask under an argon atmosphere, add anhydrous magnesium chloride (MgCl₂, 2.0 eq) and paraformaldehyde (3.0 eq).
-
Add anhydrous THF, followed by the dropwise addition of triethylamine (Et₃N, 2.0 eq). Stir the mixture for 10 minutes.
-
Formylation: Add a solution of this compound (1.0 eq) in THF to the mixture.
-
Heat the reaction to reflux (approx. 75 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature and add diethyl ether.
-
Transfer the mixture to a separatory funnel and wash successively with 1 N HCl and water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude aldehyde can be purified by column chromatography or recrystallization.
Application Note 4: Palladium-Catalyzed Cross-Coupling Reactions
To participate in powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the phenolic hydroxyl group must first be converted into a suitable leaving group, typically a trifluoromethanesulfonate (triflate).[10][11] This two-step sequence vastly expands the synthetic utility of this compound, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.
Step 1: Synthesis of Aryl Triflate
Aryl triflates can be efficiently synthesized from phenols using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine or N,N-diisopropylethylamine (DIPEA).[12][13] Aqueous conditions have also been reported, offering a practical and efficient alternative.[14]
Quantitative Data for Aryl Triflate Synthesis
| Substrate | Reagent | Base | Solvent | Yield (%) | Reference |
| 4-Fluoro-4'-hydroxybiphenyl | CF₃SO₂F (ex situ) | DIPEA | MeCN/H₂O | 85 | [12][13] |
| 2-Iodophenol | Tf₂O | Et₃N | CH₂Cl₂ | High | [15] |
| Cannabinol | Tf₂O | aq. LiOH | Toluene | 84 | [14] |
Experimental Protocol: Synthesis of 3,6-Difluoro-2-methoxyphenyl triflate
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C under an inert atmosphere.
-
Add pyridine (1.5 eq) to the solution.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring for completion by TLC.
-
Work-up: Quench the reaction with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aryl triflate, which can be purified by column chromatography.
Step 2a: Suzuki-Miyaura Cross-Coupling
The resulting aryl triflate is an excellent electrophile for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures.[16][17]
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Triflate
-
Reaction Setup: To a flask, add the 3,6-Difluoro-2-methoxyphenyl triflate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq).
-
Purge the flask with an inert gas.
-
Coupling: Add a degassed solvent system (e.g., THF/H₂O or Dioxane/H₂O) and heat the mixture (typically 60-100 °C) until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Step 2b: Buchwald-Hartwig Amination
Alternatively, the aryl triflate can be coupled with primary or secondary amines via the Buchwald-Hartwig amination to synthesize substituted anilines.[10][18]
Experimental Protocol: Buchwald-Hartwig Amination of Aryl Triflate
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl triflate (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq).
-
Amination: Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture (typically 80-110 °C) until completion.
-
Work-up: Cool the reaction, filter through a pad of Celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Suzuki Coupling Reactions with 3,6-Difluoro-2-methoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols for the use of 3,6-difluoro-2-methoxyphenol derivatives as substrates in Suzuki coupling reactions. Due to the lower reactivity of the phenolic hydroxyl group, an activation step is typically required. The following sections detail the conversion of this compound to its triflate derivative, followed by a general protocol for its subsequent Suzuki-Miyaura coupling with various arylboronic acids.
The incorporation of the 3,6-difluoro-2-methoxyphenyl moiety is of significant interest in medicinal chemistry and materials science. The fluorine atoms can modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which are critical in drug design.
Activation of this compound: Synthesis of the Triflate Derivative
Phenols are generally poor substrates for direct Suzuki coupling. Therefore, the hydroxyl group is typically converted into a better leaving group, such as a triflate (-OTf). Aryl triflates are excellent electrophiles in palladium-catalyzed cross-coupling reactions.[1][2]
Protocol 1: Synthesis of 3,6-Difluoro-2-methoxyphenyl trifluoromethanesulfonate
This protocol is a general procedure for the triflation of phenols and can be adapted for this compound.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
An organic base, such as pyridine or triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.).
-
Dissolve the phenol in anhydrous dichloromethane (DCM) or acetonitrile (MeCN).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the organic base (e.g., pyridine or triethylamine, 1.5 equiv.) to the stirred solution.
-
To this mixture, add triflic anhydride (1.2 equiv.) or Comins' reagent (1.2 equiv.) dropwise. Ensure the temperature remains at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[3]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired 3,6-difluoro-2-methoxyphenyl trifluoromethanesulfonate.
Suzuki-Miyaura Cross-Coupling of 3,6-Difluoro-2-methoxyphenyl Trifluoromethanesulfonate
The following is a general protocol for the Suzuki-Miyaura coupling of aryl triflates with arylboronic acids. The choice of palladium catalyst, ligand, and base can be critical for achieving high yields, especially with challenging substrates.[4][5]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
3,6-Difluoro-2-methoxyphenyl trifluoromethanesulfonate (from Protocol 1)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, PCy₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dried Schlenk flask or sealed tube under an inert atmosphere, add 3,6-difluoro-2-methoxyphenyl trifluoromethanesulfonate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate flask, prepare the catalyst system by dissolving the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%) in a small amount of the anhydrous solvent. For a pre-formed catalyst like Pd(PPh₃)₄, add it directly (1-5 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) to the flask containing the substrates and base.
-
Add the catalyst solution to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Catalyst and Ligand Selection
The choice of catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling of aryl triflates. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often highly effective for these transformations, including with challenging substrates.[4][6]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | High | Excellent for a broad range of aryl triflates, including sterically hindered ones.[4][7] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | High | Very effective for unactivated and sterically demanding aryl triflates.[6] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | Moderate to High | A classic catalyst, often effective for electron-deficient aryl triflates. |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF/H₂O | 80 | High | Good for functionalized aryl triflates, minimizing hydrolysis of the triflate group.[2] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | RT - 80 | Moderate to High | A versatile system for a diverse array of aryl triflates.[8][9] |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of biaryls from this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald Phosphine Ligands [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: The Role of Fluorinated Phenyl Intermediates in the Synthesis of the Herbicide Florpyrauxifen-benzyl
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction
Florpyrauxifen-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate class, developed for the post-emergence control of a wide spectrum of broadleaf weeds, sedges, and grasses in rice and aquatic environments.[1][2] Its efficacy is derived from its ability to mimic the natural plant hormone auxin, leading to uncontrolled growth and subsequent plant death.[1][2] A key structural feature of florpyrauxifen-benzyl is the 4-chloro-2-fluoro-3-methoxyphenyl moiety, which plays a crucial role in its biological activity. This document details the synthetic pathway to florpyrauxifen-benzyl, with a focus on the preparation of the key fluorinated phenyl intermediate, providing protocols and quantitative data for researchers in agrochemical synthesis. While the initial query focused on 3,6-difluoro-2-methoxyphenol, the documented synthesis of florpyrauxifen-benzyl utilizes 2-chloro-6-fluoroanisole as the starting material for the critical phenylboronic acid intermediate.
Synthetic Pathway Overview
The synthesis of florpyrauxifen-benzyl is a multi-step process that involves the formation of a key intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, followed by a Suzuki-Miyaura cross-coupling reaction to construct the biaryl core of the final molecule.
References
Application Notes and Protocols: 3,6-Difluoro-2-methoxyphenol in the Synthesis of Novel Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,6-Difluoro-2-methoxyphenol as a key starting material for the synthesis of fluorinated pharmaceutical intermediates, with a particular focus on the development of novel aryloxypropanolamine β-adrenergic receptor antagonists (beta-blockers). The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. The unique substitution pattern of this compound offers a valuable scaffold for the design of new chemical entities with potentially improved therapeutic properties.
Introduction to Fluorinated Beta-Blockers
Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. They exert their effects by blocking the action of endogenous catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors. The aryloxypropanolamine scaffold is a common structural motif in many clinically successful beta-blockers, including propranolol and metoprolol.
The introduction of fluorine into the aromatic ring of these molecules can significantly impact their physicochemical properties. The strong carbon-fluorine bond can block sites of metabolism, leading to a longer drug half-life. Furthermore, the high electronegativity of fluorine can alter the electronic environment of the molecule, potentially leading to enhanced receptor binding affinity and selectivity. The strategic placement of two fluorine atoms and a methoxy group in this compound provides a unique platform for exploring these structure-activity relationships in novel beta-blocker candidates. For instance, the design of new analogs of carvedilol, a non-selective β- and α-blocker, has explored the incorporation of fluorine to block metabolic pathways and increase its half-life[1][2][3][4][5].
Synthetic Pathway Overview
The synthesis of a novel fluorinated beta-blocker from this compound typically involves a two-step process:
-
Williamson Ether Synthesis: Formation of the key intermediate, 1-(3,6-Difluoro-2-methoxyphenoxy)-2,3-epoxypropane (a glycidyl ether), through the reaction of this compound with epichlorohydrin under basic conditions.
-
Epoxide Ring-Opening: Nucleophilic attack of a suitable amine (e.g., isopropylamine) on the epoxide ring of the glycidyl ether intermediate to yield the final aryloxypropanolamine product.
This synthetic approach is a well-established and versatile method for the preparation of aryloxypropanolamines[6].
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous aryloxypropanolamines and have been adapted for the use of this compound.
Protocol 1: Synthesis of 1-(3,6-Difluoro-2-methoxyphenoxy)-2,3-epoxypropane
This protocol details the Williamson ether synthesis to prepare the key glycidyl ether intermediate.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Phase-transfer catalyst (e.g., Benzyl triethylammonium chloride - BTEAC) (optional, but recommended)
-
Organic solvent (e.g., Toluene or Dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add this compound (1 equivalent).
-
Dissolve the phenol in a suitable organic solvent.
-
Prepare an aqueous solution of sodium hydroxide (1.1 equivalents).
-
If using a phase-transfer catalyst, add it to the reaction mixture (0.05-0.1 equivalents).
-
Slowly add the sodium hydroxide solution to the reaction mixture with vigorous stirring to form the sodium phenoxide in situ.
-
Add an excess of epichlorohydrin (3-5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (typically 60-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to remove the solvent and excess epichlorohydrin.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(3,6-Difluoro-2-methoxyphenoxy)-2,3-epoxypropane.
Quantitative Data (Estimated):
| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 1 | Toluene | 70 | 5 | ~85 | >98 (after purification) |
| Epichlorohydrin | 3 | Toluene | 70 | 5 | - | - |
| Sodium Hydroxide | 1.1 | Water/Toluene | 70 | 5 | - | - |
Note: Yields are estimated based on similar reactions with non-fluorinated phenols. Actual yields may vary.
Protocol 2: Synthesis of 1-(3,6-Difluoro-2-methoxyphenoxy)-3-(isopropylamino)propan-2-ol
This protocol describes the ring-opening of the epoxide intermediate with isopropylamine to form the final beta-blocker analogue.
Materials:
-
1-(3,6-Difluoro-2-methoxyphenoxy)-2,3-epoxypropane
-
Isopropylamine
-
Solvent (e.g., Methanol, Ethanol, or Isopropanol)
-
Hydrochloric acid (HCl) in ether or isopropanol (for salt formation)
-
Diethyl ether
Procedure:
-
In a sealed reaction vessel, dissolve 1-(3,6-Difluoro-2-methoxyphenoxy)-2,3-epoxypropane (1 equivalent) in a suitable alcohol solvent.
-
Add an excess of isopropylamine (5-10 equivalents) to the solution.
-
Heat the reaction mixture to 50-70 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting epoxide is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
To precipitate the hydrochloride salt, slowly add a solution of HCl in ether or isopropanol with stirring.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure 1-(3,6-Difluoro-2-methoxyphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride.
Quantitative Data (Estimated):
| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1-(3,6-Difluoro-2-methoxyphenoxy)-2,3-epoxypropane | 1 | Methanol | 60 | 3 | ~90 | >99 (as HCl salt) |
| Isopropylamine | 8 | Methanol | 60 | 3 | - | - |
Note: Yields are estimated based on analogous epoxide ring-opening reactions. Actual yields may vary.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for a novel fluorinated beta-blocker.
Mechanism of Action: Beta-Adrenergic Receptor Blockade
Caption: Competitive antagonism at the β-adrenergic receptor.
Structure-Activity Relationship Logic
Caption: Rationale for fluorination in beta-blocker design.
References
- 1. Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. researchgate.net [researchgate.net]
- 6. WO2008101866A2 - Process for manufacturing epichlorohydrin - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantification of 3,6-Difluoro-2-methoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,6-Difluoro-2-methoxyphenol is a phenolic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, quality control of drug substances, and impurity profiling. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of a suitable method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
While specific validated methods for this compound are not widely published, the protocols described herein are based on established methods for structurally related phenolic and fluorinated compounds and provide a strong starting point for method development and validation.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the anticipated performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound. This data is illustrative and based on typical performance for similar analytes.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 97-103% | 98-102% |
| Precision (RSD%) | < 5% | < 4% | < 3% |
| Limit of Detection (LOD) | ~40 ng/mL | ~15 ng/mL | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~120 ng/mL | ~50 ng/mL | ~0.6 ng/mL |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
a. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.
-
Unknown Samples: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
b. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 275 nm (This should be optimized by determining the UV absorbance maximum of this compound).
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify this compound in unknown samples by interpolating their peak areas on the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity than HPLC-UV and is suitable for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the phenolic group.
a. Sample and Standard Preparation with Derivatization:
-
Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Derivatization: To an aliquot of the standard or sample solution, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
-
Calibration Standards: Prepare derivatized calibration standards by following the same procedure with the serially diluted stock solutions.
b. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 260 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Source Temperature: 230 °C.
-
Detection Mode: For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte should be used for enhanced sensitivity.
-
c. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve using the peak areas of the selected ion(s) from the derivatized standards.
-
Quantify the analyte in samples by comparing their peak areas to the calibration curve.
Protocol 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for analyzing complex matrices and trace-level quantification.
a. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Calibration Standards: Prepare by serial dilution of the stock solution with the initial mobile phase composition.
-
Unknown Samples: Perform sample extraction as needed (e.g., liquid-liquid extraction or solid-phase extraction) to remove matrix interferences.[1] The final extract should be dissolved in the initial mobile phase.
b. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 5% B.
-
Linearly increase to 95% B over 4 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely optimal for phenols.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound need to be optimized by direct infusion of a standard solution. Based on its structure (C7H6F2O2, MW: 160.12), the deprotonated molecule [M-H]⁻ at m/z 159.0 would be a likely precursor ion.
c. Data Analysis:
-
Optimize MRM transitions for this compound.
-
Construct a calibration curve using the peak areas of the most intense and specific MRM transition.
-
Quantify the analyte in samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV quantification.
Caption: Workflow for GC-MS quantification with derivatization.
Caption: Workflow for LC-MS/MS quantification.
References
Application Note: HPLC Analysis of 3,6-Difluoro-2-methoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,6-Difluoro-2-methoxyphenol is a fluorinated phenolic compound of interest in pharmaceutical and chemical research.[1] Accurate and reliable quantification of this analyte is crucial for reaction monitoring, purity assessment, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its sensitivity, selectivity, and robustness.[2][3][4][5] This application note presents a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The described method is designed to provide a starting point for method development and validation.
Principle
The method utilizes a reversed-phase HPLC system to separate this compound from potential impurities. Separation is achieved on a stationary phase with an affinity for less polar compounds, such as a C18 or a specialized fluorinated phase column.[6] A mobile phase consisting of an aqueous component and an organic modifier is used to elute the analyte. The concentration of the organic modifier can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. The analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared from standards of known concentration.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
-
3. Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization for specific applications. For fluorinated phenols, columns with fluorinated stationary phases can offer enhanced selectivity.[3][6]
| Parameter | Recommended Conditions |
| Column | Hypersil GOLD PFP (perfluorinated phenyl), 4.6 x 150 mm, 5 µm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes, return to 30% B in 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions, 30% Acetonitrile in 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
For pure substance analysis: Dissolve the sample in methanol to a concentration within the calibration range.
-
For reaction mixture analysis: Dilute an aliquot of the reaction mixture with methanol to a concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the 10 µg/mL working standard solution six times. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Presentation
Table 1: Hypothetical Method Validation Data for the HPLC Analysis of this compound
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 1.5% |
| Inter-day (n=3 days) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from blank |
Mandatory Visualization
Caption: Experimental Workflow for HPLC Analysis.
Discussion
The proposed HPLC method provides a reliable framework for the analysis of this compound. The use of a perfluorinated phenyl column is recommended to leverage the unique selectivity for fluorinated compounds, potentially offering better resolution from structurally similar impurities compared to standard C18 columns.[3][6] The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to improved peak shape and retention time reproducibility. UV detection at 280 nm is a common choice for phenolic compounds, but it is advisable to determine the optimal wavelength by examining the UV spectrum of this compound.
For complex sample matrices, such as environmental or biological samples, a sample clean-up and pre-concentration step using Solid Phase Extraction (SPE) may be necessary to remove interferences and improve sensitivity.[5] Method validation should be performed according to the relevant guidelines to ensure the reliability of the results. This includes assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
References
- 1. This compound | 75626-22-1 | Benchchem [benchchem.com]
- 2. Analysis of phenols in water by high-performance liquid chromatography using coumarin-6-sulfonyl chloride as a fluorogenic precolumn label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. scirp.org [scirp.org]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of 3,6-Difluoro-2-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of 3,6-Difluoro-2-methoxyphenol in a methanolic matrix using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to enhance volatility and improve chromatographic performance.[1][2][3][4] This method provides a robust framework for the accurate quantification of this compound, which is crucial for quality control and research in pharmaceutical and chemical synthesis.
Introduction
This compound is a fluorinated aromatic compound of interest in the development of novel pharmaceuticals and specialty chemicals. Accurate and reliable quantification is essential for process monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of volatile and semi-volatile compounds.[5] However, the direct analysis of polar phenols can be challenging due to poor peak shape and potential thermal degradation.[6] Derivatization is a common and effective strategy to overcome these limitations by converting the polar hydroxyl group into a less polar and more volatile silyl ether.[1][2][7]
Experimental Protocol
Sample and Standard Preparation
1.1. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in 10 mL of methanol in a class A volumetric flask.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.3. Sample Preparation:
-
Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.[8]
-
If the sample is in an aqueous or complex matrix, a liquid-liquid extraction or solid-phase extraction should be performed prior to derivatization.[4][9] For this protocol, a simple methanolic solution is assumed.
-
Transfer 100 µL of the sample or standard solution to a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Derivatization
-
To the dried residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst).[4]
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[4][9]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization for specific instruments.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[10] |
| Injector | Split/Splitless, used in splitless mode |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C[9] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. Note: These values are illustrative and must be determined experimentally.
| Parameter | Value | Notes |
| Analyte | 3,6-Difluoro-2-methoxy-1-(trimethylsilyloxy)benzene | TMS derivative of this compound |
| Molecular Weight | 232.28 g/mol | |
| Expected Retention Time | 12 - 15 min | This is an estimate and will depend on the specific GC conditions. |
| Quantifier Ion (m/z) | To be determined | Typically the molecular ion or a major, stable fragment ion. For the TMS derivative, the molecular ion [M]+ at m/z 232 would be a candidate. |
| Qualifier Ions (m/z) | To be determined | Other characteristic fragment ions used for confirmation. For TMS-derivatized phenols, a fragment corresponding to the loss of a methyl group ([M-15]+) is often observed.[11] |
| Linear Range | 1 - 100 µg/mL | To be established by running a calibration curve with at least five concentration levels. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | To be determined | The lowest concentration of the analyte that can be reliably detected. Typically determined as 3 times the signal-to-noise ratio. |
| Limit of Quantification (LOQ) | To be determined | The lowest concentration of the analyte that can be accurately and precisely quantified. Typically determined as 10 times the signal-to-noise ratio. |
Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of this compound by GC-MS. The described method, which includes a critical derivatization step, is designed to yield excellent chromatographic performance and reliable quantification. This protocol serves as a strong foundation for researchers, scientists, and drug development professionals, and should be validated for specific applications and sample matrices to ensure data quality and accuracy.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ojp.gov [ojp.gov]
- 7. researchgate.net [researchgate.net]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. benchchem.com [benchchem.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. tandfonline.com [tandfonline.com]
Application Notes: 3,6-Difluoro-2-methoxyphenol as a Precursor for Novel Picolinate Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds are of significant interest in the agrochemical industry due to their potential to enhance biological activity, metabolic stability, and binding affinity to target enzymes. The unique electronic properties of the fluorine atom can modulate the physicochemical properties of a molecule, leading to the development of more potent and selective herbicides. 3,6-Difluoro-2-methoxyphenol is a valuable, functionalized building block that can serve as a precursor for the synthesis of novel herbicide candidates.
These application notes describe a detailed synthetic protocol for the use of this compound in the preparation of a novel picolinate herbicide, Methyl 4-amino-3-chloro-6-(3,6-difluoro-2-methoxyphenoxy)picolinate. This proposed molecule is an analog of the commercial herbicide Halauxifen-methyl and is intended for research and development purposes. The synthetic strategy involves a key Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
Proposed Synthetic Pathway Overview
The overall synthetic strategy is a two-stage process. The first stage involves the conversion of this compound into a suitable boronic ester derivative. The second stage is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this boronic ester with a functionalized pyridine derivative to yield the final picolinate herbicide candidate.
Caption: Proposed two-stage synthetic workflow.
Stage 1: Synthesis of 2-(3,6-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This stage details the conversion of this compound into its pinacol boronic ester derivative, a necessary precursor for the Suzuki-Miyaura coupling reaction. A protection step for the phenolic hydroxyl group is not strictly necessary for the ortho-metalation, as the phenoxide can also direct the lithiation.
Caption: Synthesis of the boronic ester precursor.
Experimental Protocol 1: Synthesis of the Boronic Ester Precursor
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolborane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (2.2 eq) dropwise via syringe, maintaining the temperature below -70 °C. The first equivalent will deprotonate the phenol, and the second will perform the ortho-lithiation.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pinacol boronic ester.
Quantitative Data for Protocol 1
| Reagent | Molar Eq. | Purity | Form | Typical Yield |
| This compound | 1.0 | >98% | Solid | N/A |
| n-Butyllithium | 2.2 | 2.5 M | Solution | N/A |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1.5 | >97% | Liquid | 75-85% |
Stage 2: Suzuki-Miyaura Coupling for the Synthesis of the Herbicide Candidate
This stage outlines the palladium-catalyzed cross-coupling of the newly synthesized boronic ester with Methyl 4-amino-3,6-dichloropicolinate to form the final product.
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
2-(3,6-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (from Stage 1)
-
Methyl 4-amino-3,6-dichloropicolinate
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add Methyl 4-amino-3,6-dichloropicolinate (1.0 eq), the boronic ester from Stage 1 (1.2 eq), Palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the final herbicide candidate.
Quantitative Data for Protocol 2
| Reagent | Molar Eq. | Purity | Form | Typical Yield |
| Boronic Ester Precursor | 1.2 | >95% | Solid | N/A |
| Methyl 4-amino-3,6-dichloropicolinate | 1.0 | >98% | Solid | N/A |
| Palladium(II) acetate | 0.02 | >98% | Solid | N/A |
| SPhos | 0.04 | >98% | Solid | N/A |
| Potassium phosphate | 2.0 | >98% | Solid | 60-75% |
Conclusion
The protocols outlined provide a robust framework for the synthesis of a novel picolinate herbicide candidate starting from this compound. This synthetic route leverages well-established and reliable methodologies, namely directed ortho-metalation and Suzuki-Miyaura cross-coupling, to construct the target molecule. These application notes serve as a valuable resource for researchers in the agrochemical and pharmaceutical fields, enabling the exploration of new chemical entities with potential herbicidal activity. Further optimization of reaction conditions and biological evaluation of the final compound are recommended next steps in the research and development process.
Application Notes and Protocols for Fluorinated Phenols in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorinated phenols, in particular, are privileged structural motifs that can significantly enhance the pharmacological properties of a molecule. The introduction of fluorine atoms to a phenolic ring can modulate its acidity (pKa), lipophilicity (logP), and metabolic stability, leading to improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols relevant to the use of fluorinated phenols in drug discovery.
Physicochemical Properties of Fluorinated Phenols
The electronic properties of fluorine profoundly influence the physicochemical characteristics of the phenol ring. The strong electron-withdrawing nature of fluorine typically lowers the pKa of the phenolic hydroxyl group, making it more acidic. The effect on lipophilicity is more complex and depends on the number and position of fluorine substituents.
Table 1: Physicochemical Properties of Selected Fluorinated Phenols
| Compound | Structure | pKa | logP |
| Phenol | C₆H₅OH | 9.99 | 1.46 |
| 4-Fluorophenol | 4-FC₆H₄OH | 9.15 | 1.83 |
| 2,4,6-Trifluorophenol | 2,4,6-F₃C₆H₂OH | 7.78 | 2.34 |
| 4-Fluoro-2-methoxyphenol | 4-F-2-MeOC₆H₃OH | - | - |
Impact on Pharmacological Properties
The modulation of physicochemical properties by fluorination directly translates to improved drug-like characteristics.
-
Enhanced Binding Affinity: The altered acidity of fluorinated phenols can lead to stronger interactions with biological targets through hydrogen bonding or other electrostatic interactions.
-
Improved Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug.
-
Increased Membrane Permeability: The introduction of fluorine can enhance a molecule's ability to cross biological membranes, which is crucial for oral bioavailability and reaching intracellular targets.
Key Examples of Drugs Containing Fluorinated Phenols
Several FDA-approved drugs incorporate a fluorinated phenol moiety to achieve their desired therapeutic effects.
Table 2: Enzyme Inhibition and Pharmacokinetic Data of Selected Drugs
| Drug | Target | Kᵢ/IC₅₀ | Half-life (t₁/₂) | Cₘₐₓ |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | IC₅₀ = 0.5 nM[1] | 4-6 hours[2] | - |
| Vemurafenib | BRAF V600E | IC₅₀ = 31 nM[3] | ~57 hours[4] | 62 ± 17 µg/mL[5] |
| Celecoxib | COX-2 | - | ~11.2 hours[6] | 705 ng/mL[7] |
Table 3: Detailed Pharmacokinetic Parameters
| Drug | Administration | Tₘₐₓ | Bioavailability | Protein Binding | Metabolism | Excretion |
| Ibrutinib | Oral[2] | 1-2 hours[2] | - | 97.3%[2] | CYP3A[2] | Feces[2] |
| Vemurafenib | Oral[4] | ~4 hours[4] | - | >99% | CYP3A4[8] | Feces (94%), Urine (1%)[8] |
| Celecoxib | Oral[7] | ~3 hours[9] | - | ~97%[7] | CYP2C9, CYP3A4[9] | Feces, Urine[9] |
Signaling Pathways
Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[4][9] Aberrant BCR signaling is a hallmark of many B-cell malignancies. By covalently binding to a cysteine residue in the active site of BTK, ibrutinib blocks downstream signaling, leading to decreased B-cell proliferation and survival.[4]
Caption: Ibrutinib inhibits the BTK signaling pathway.
RAF-MEK-ERK Signaling Pathway and Vemurafenib
Vemurafenib is a selective inhibitor of the BRAF V600E mutated protein kinase.[7] The BRAF protein is a member of the RAF kinase family, which is a critical component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[10] This pathway regulates cell proliferation, differentiation, and survival.[6] In many melanomas, a specific mutation (V600E) in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth.[11] Vemurafenib inhibits the mutated BRAF, thereby blocking the downstream signaling cascade.[11]
Caption: Vemurafenib targets the mutated BRAF V600E protein.
Experimental Protocols
Synthesis of Fluorinated Phenols
This protocol describes the Friedel-Crafts alkylation of 4-fluorophenol.
Caption: Workflow for the synthesis of a fluorinated phenol.
Materials:
-
4-Fluorophenol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
4-Methoxybenzyl chloride
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-fluorophenol (1.0 eq) in anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1 eq) in portions to the stirred solution.
-
Dissolve 4-methoxybenzyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
While a specific protocol for 2,4,6-trifluorophenol is not detailed in the search results, a general approach involves the oxidation of a corresponding trifluorophenylboronic acid derivative.[12]
Materials:
-
Trifluorophenylboronic acid or its ester derivative
-
Oxidizing agent (e.g., Oxone®, hydrogen peroxide)
-
Appropriate solvent (e.g., THF, water)
-
Base (if using hydrogen peroxide, e.g., NaOH)
Procedure:
-
Dissolve the trifluorophenylboronic acid derivative in a suitable solvent.
-
Add the oxidizing agent to the solution. If using hydrogen peroxide, the reaction is typically performed under basic conditions.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching any remaining oxidant and extracting the product into an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude trifluorophenol by column chromatography or recrystallization.
Physicochemical Property Determination
Materials:
-
Fluorinated phenol of interest
-
Spectrophotometer
-
pH meter
-
Buffer solutions of varying pH
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment
Procedure:
-
Prepare a stock solution of the fluorinated phenol in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Prepare a series of solutions with a constant concentration of the fluorinated phenol in buffers of different, precisely measured pH values spanning the expected pKa range.
-
Record the UV-Vis absorption spectrum for each solution.
-
Identify the wavelength of maximum absorbance for both the protonated (HA) and deprotonated (A⁻) forms of the phenol.
-
Plot the absorbance at a chosen wavelength against the pH.
-
The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Materials:
-
Fluorinated phenol of interest
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Analytical method to determine the concentration of the compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the fluorinated phenol in either n-octanol or the aqueous phase.
-
Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and aqueous phase in a flask.
-
Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the fluorinated phenol in each aliquot using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
In Vitro Assays
Caption: Workflow for in vitro metabolic stability assay.
Materials:
-
Fluorinated phenol test compound
-
Human Liver Microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Internal standard for LC-MS/MS analysis
-
Incubator/shaking water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
In microcentrifuge tubes, pre-incubate the working solution of the test compound with a suspension of HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should also be performed.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Vortex the samples and then centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the appropriate equations.
Conclusion
Fluorinated phenols are invaluable tools in drug discovery, offering a means to fine-tune the properties of lead compounds to create safer and more effective medicines. The strategic application of fluorination can lead to significant improvements in a drug candidate's potency, selectivity, and pharmacokinetic profile. The protocols and data presented herein provide a foundational resource for researchers working to harness the potential of fluorinated phenols in their drug development programs.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. ClinPGx [clinpgx.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 12. Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Difluoro-2-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,6-Difluoro-2-methoxyphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to produce this compound?
A1: A plausible and common approach is the sequential electrophilic fluorination of 2-methoxyphenol (guaiacol). This multi-step process involves the introduction of fluorine atoms onto the aromatic ring. Due to the directing effects of the hydroxyl and methoxy groups, a mixture of isomers is expected, necessitating careful control of reaction conditions and robust purification methods.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges are:
-
Low Regioselectivity: The hydroxyl and methoxy groups in the starting material and intermediates direct fluorination to multiple positions, leading to a mixture of mono- and di-fluorinated isomers.
-
Low Yield: Formation of multiple products inherently lowers the yield of the desired 3,6-difluoro isomer.
-
Difficult Purification: The structural similarity of the various fluorinated isomers makes their separation challenging, often requiring specialized chromatographic techniques.
Q3: Which electrophilic fluorinating agents are suitable for this synthesis?
A3: Several N-F type electrophilic fluorinating agents can be employed. Common choices include:
-
Selectfluor® (F-TEDA-BF4): A versatile and relatively safe reagent.
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used reagent for electrophilic fluorination.
The choice of reagent can influence the regioselectivity and reactivity of the fluorination steps.
Troubleshooting Guide
Problem 1: Low Yield in the First Fluorination Step (Mono-fluorination of 2-methoxyphenol)
Symptoms:
-
Low conversion of the starting material, 2-methoxyphenol.
-
Formation of a complex mixture of mono-fluorinated isomers and starting material.
-
Significant amounts of undesired side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient reactivity of the fluorinating agent. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. |
| Inappropriate solvent. | The choice of solvent can significantly impact the reaction. Acetonitrile, dichloromethane, and nitromethane are common solvents for electrophilic fluorination. A solvent screen may be necessary to find the optimal conditions. |
| Suboptimal reaction temperature. | While higher temperatures can increase reaction rates, they may also lead to decreased selectivity and decomposition. Perform the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) to favor the desired isomer. |
| Moisture in the reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the electrophilic fluorinating agent. |
Problem 2: Poor Regioselectivity in Fluorination Steps
Symptoms:
-
Formation of multiple mono- and di-fluorinated isomers in significant quantities.
-
Difficulty in isolating the desired 3-fluoro or 3,6-difluoro intermediates.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Strong directing effects of -OH and -OCH3 groups. | The hydroxyl and methoxy groups are strong ortho-, para-directors. This will inevitably lead to a mixture of isomers. Consider using a directing group strategy if high regioselectivity is critical. |
| Steric hindrance. | Steric hindrance can influence the position of fluorination. While the electronic effects of the directing groups are dominant, the choice of a bulkier fluorinating agent might slightly favor the less sterically hindered positions. |
| Reaction conditions favoring multiple isomers. | Altering the reaction temperature, solvent, and the fluorinating agent can sometimes shift the isomer distribution. A design of experiments (DoE) approach could be beneficial to optimize for the desired isomer. |
Problem 3: Difficulty in Separating Fluorinated Isomers
Symptoms:
-
Co-elution of the desired product with other isomers during column chromatography.
-
Inability to achieve high purity of the final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Similar polarity of the isomers. | The various fluorinated isomers of 2-methoxyphenol often have very similar polarities, making separation by standard silica gel chromatography difficult. |
| Inadequate chromatographic technique. | Utilize high-performance liquid chromatography (HPLC) with a specialized stationary phase. Fluorinated stationary phases (e.g., pentafluorophenyl) can offer different selectivity for fluorinated compounds and may resolve the isomers.[1][2][3] |
| Formation of azeotropes or co-crystals. | If purification by chromatography is unsuccessful, consider derivatization of the phenolic hydroxyl group to alter the physical properties of the isomers, facilitating separation. The protecting group can be removed in a subsequent step. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Mono-fluorination of 2-Methoxyphenol
-
To a solution of 2-methoxyphenol (1.0 eq.) in anhydrous acetonitrile (0.1 M) in a flame-dried flask under a nitrogen atmosphere, add Selectfluor® (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the mono-fluorinated isomers. A mixture of isomers is expected.
Step 2: Di-fluorination of the Mono-fluorinated Intermediate
-
To a solution of the purified mono-fluorinated 2-methoxyphenol isomer (e.g., 3-fluoro-2-methoxyphenol) (1.0 eq.) in anhydrous acetonitrile (0.1 M) in a flame-dried flask under a nitrogen atmosphere, add Selectfluor® (1.1 eq.).
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the crude product by preparative HPLC using a pentafluorophenyl (PFP) column to isolate the desired this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Electrophilic Fluorination of Phenols
| Parameter | Typical Range | Notes |
| Temperature | 0 °C to 80 °C | Lower temperatures may improve selectivity but decrease reaction rate. |
| Reaction Time | 12 to 48 hours | Highly dependent on the substrate and fluorinating agent. |
| Solvent | Acetonitrile, Dichloromethane | Anhydrous conditions are crucial. |
| Yield of desired isomer | 10% to 50% | Highly variable and dependent on regioselectivity. |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Synthesis of 3,6-Difluoro-2-methoxyphenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 3,6-Difluoro-2-methoxyphenol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound, and what are the expected side products?
A common strategy for synthesizing this compound involves the selective fluorination of 2-methoxyphenol or a related precursor. A plausible, though not explicitly detailed in readily available literature, multi-step synthesis could start from 1,2,4-trichlorobenzene. The key steps would involve nucleophilic substitution to introduce methoxy and hydroxyl groups, followed by fluorination.
Potential side products can arise from several sources including incomplete reactions, over-reaction, rearrangement, and impurities in starting materials. The most common side products to anticipate are:
-
Isomeric Products: Formation of other isomers of difluoro-2-methoxyphenol due to non-selective fluorination.
-
Incompletely Fluorinated Intermediates: Mono-fluorinated methoxyphenols may be present if the fluorination reaction does not go to completion.
-
Over-fluorinated Products: Introduction of more than two fluorine atoms onto the aromatic ring.
-
Demethylated Byproducts: Cleavage of the methyl ether to yield difluorocatechol derivatives, particularly under acidic or high-temperature conditions.[1][2][3]
-
Starting Material Carryover: Unreacted precursors from any of the synthetic steps.
Q2: My NMR analysis shows unexpected peaks. How can I identify the potential side products?
Unexpected peaks in your NMR spectrum often correspond to the side products mentioned above. Here’s a general guide to help with identification:
-
Check for Starting Materials: Compare the spectrum with the NMR of your starting materials and key intermediates.
-
Look for Isomeric Patterns: Isomeric difluoro-2-methoxyphenols will have similar peak types but different splitting patterns and chemical shifts in both ¹H and ¹⁹F NMR.
-
Identify Mono-fluorinated Species: The presence of only one fluorine signal in the ¹⁹F NMR, coupled with corresponding changes in the ¹H NMR, suggests incomplete fluorination.
-
Detect Demethylation: The absence of a methoxy signal (around 3.8-4.0 ppm in ¹H NMR) and the appearance of a new hydroxyl proton signal suggest demethylation.
-
Confirm with Mass Spectrometry: LC-MS or GC-MS can help confirm the molecular weights of the impurities, distinguishing between isomers, under-fluorinated, and over-fluorinated species.
The following table summarizes the expected ¹H NMR shifts for the target molecule and potential side products.
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Hydroxyl Proton (ppm) |
| This compound (Target) | 6.8 - 7.2 (m, 2H) | ~3.9 (s, 3H) | Variable |
| 2-Methoxy-3-fluorophenol | 6.7 - 7.1 (m, 3H) | ~3.9 (s, 3H) | Variable |
| 2-Methoxy-6-fluorophenol | 6.7 - 7.1 (m, 3H) | ~3.9 (s, 3H) | Variable |
| 3,6-Difluorocatechol | 6.6 - 7.0 (m, 2H) | Absent | Variable (2H) |
Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can be attributed to several factors. Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive or degraded reagents.- Poor solubility of starting materials. | - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.- Use freshly opened or purified reagents.- Screen different solvents to improve solubility. |
| Side Product Formation | - Non-optimal reaction temperature (too high or too low).- Incorrect stoichiometry of reagents. | - Optimize the reaction temperature to favor the desired product.- Carefully control the addition and stoichiometry of the fluorinating agent. |
| Product Degradation | - Harsh work-up conditions (e.g., strong acid or base).- Product instability on silica gel during purification. | - Use a milder work-up procedure, such as a buffered aqueous wash.- Consider alternative purification methods like crystallization or using a different stationary phase (e.g., alumina). |
| Mechanical Losses | - Multiple transfer steps.- Difficult separation during work-up. | - Minimize the number of transfers.- Optimize the extraction and separation procedures. |
Experimental Protocols
Hypothetical Protocol: Fluorination of 3-Amino-2-methoxyphenol
-
Diazotization:
-
Dissolve 3-Amino-2-methoxyphenol (1.0 eq) in a suitable acidic medium (e.g., aqueous fluoroboric acid, HBF₄) at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30-60 minutes at 0-5 °C.
-
-
Fluorination (Balz-Schiemann):
-
The diazonium fluoroborate salt may precipitate. If so, filter the solid.
-
Gently heat the diazonium salt (or the solution) to initiate decomposition and formation of the aryl fluoride. The temperature required will vary.
-
Monitor the reaction for the cessation of nitrogen gas evolution.
-
-
Work-up and Purification:
-
After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Overcoming Reactivity Challenges with 3,6-Difluoro-2-methoxyphenol
Welcome to the Technical Support Center for 3,6-Difluoro-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this challenging substrate. The unique electronic properties of this compound, arising from the interplay of an activating methoxy group and two deactivating fluorine atoms, often lead to poor reactivity in common synthetic transformations. This guide offers insights and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor reactivity in electrophilic aromatic substitution reactions?
A1: The reactivity of this compound in electrophilic aromatic substitution (EAS) is significantly diminished due to the strong electron-withdrawing effects of the two fluorine atoms. While the methoxy (-OCH₃) and hydroxyl (-OH) groups are activating and ortho-, para-directing, the fluorine atoms exert a powerful deactivating inductive effect (-I effect) on the aromatic ring. This reduces the electron density of the ring, making it less susceptible to attack by electrophiles. The fluorine at the 6-position, being ortho to the hydroxyl group, particularly decreases the nucleophilicity of the adjacent carbon atoms.
Q2: I am observing low yields in my Williamson ether synthesis with this compound. What are the likely causes?
A2: Low yields in Williamson ether synthesis with this substrate are typically due to two main factors:
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Reduced Nucleophilicity of the Phenoxide: The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, but they also destabilize the resulting phenoxide ion by pulling electron density away. This reduces the nucleophilicity of the oxygen anion, making it a less effective nucleophile to attack the alkyl halide.
-
Steric Hindrance: The substituents on the aromatic ring, particularly the fluorine atom at the 6-position, can sterically hinder the approach of the alkyl halide to the phenoxide oxygen.
Q3: Are there specific catalyst systems recommended for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with aryl halides derived from this compound?
A3: Yes, for electron-deficient aryl halides derived from this compound (e.g., after conversion of the hydroxyl group to a triflate or halide), specialized catalyst systems are crucial. For Suzuki-Miyaura couplings, palladium catalysts with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[1] For Buchwald-Hartwig amination, similar catalyst systems employing ligands such as BrettPhos or Josiphos have shown success with electron-deficient and sterically hindered aryl chlorides.[2] The choice of a strong, non-nucleophilic base is also critical.
Troubleshooting Guides
Issue 1: Low Yield in O-Alkylation (Williamson Ether Synthesis)
Symptoms:
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Incomplete consumption of the starting phenol.
-
Formation of side products.
-
Overall low yield of the desired ether product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low O-alkylation yield.
Detailed Protocol for Optimized O-Alkylation:
-
Reagents and Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
-
Alkylation:
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data (Expected Yields):
| Base | Solvent | Temperature (°C) | Expected Yield Range (%) |
| K₂CO₃ | Acetone | Reflux | 20-40 |
| Cs₂CO₃ | DMF | 80 | 50-70 |
| NaH | THF | Reflux | 60-85 |
| NaH | DMF | 60 | 75-95 |
Issue 2: Poor Conversion in Suzuki-Miyaura Coupling of the Corresponding Aryl Triflate
Symptoms:
-
Aryl triflate starting material remains largely unreacted.
-
Formation of homocoupled boronic acid byproduct.
-
Low yield of the desired biaryl product.
Logical Relationship Diagram for Catalyst Selection:
Caption: Logic for selecting an effective catalyst system.
Detailed Protocol for Optimized Suzuki-Miyaura Coupling:
-
Reagents and Setup:
-
In a Schlenk tube, combine the aryl triflate of this compound (1.0 eq), the boronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction:
-
Add degassed toluene and water (e.g., 10:1 ratio).
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Quantitative Data (Expected Yields):
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Expected Yield Range (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 110 | 10-30 |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 40-60 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 70-90 |
| XPhos Pd G3 | - | K₃PO₄ | t-AmylOH | 100 | 85-98 |
This technical support guide provides a starting point for addressing the reactivity challenges associated with this compound. Researchers are encouraged to perform small-scale optimizations of the suggested conditions to achieve the best results for their specific substrates and reactions.
References
Preventing decomposition of 3,6-Difluoro-2-methoxyphenol
Welcome to the technical support center for 3,6-Difluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to assist in preventing the decomposition of this compound during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellow or pinkish color. What is the likely cause?
A1: The development of a yellow or pinkish hue in a solution of this compound is a common indicator of degradation. This is typically due to oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, especially when exposed to air (oxygen) and/or light.[1][2] The initial oxidation products are often substituted benzoquinones, which are colored and can further react or polymerize to form more complex colored impurities.[1][2]
Q2: What are the primary factors that can cause the decomposition of this compound?
A2: The primary factors leading to the decomposition of this compound are:
-
Exposure to Oxygen: The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen.[1]
-
Exposure to Light: UV and visible light can provide the energy to initiate and accelerate degradation reactions, a process known as photodegradation.[3]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including decomposition pathways.
-
Presence of Metal Ions: Trace metal ion impurities can catalyze the oxidation of phenols.
-
Incompatible Reagents: Strong oxidizing agents, strong acids, and strong bases can react with and degrade the compound.
Q3: How can I prevent the decomposition of this compound during storage?
A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Store in a Cool, Dark Place: Keep the compound in a refrigerator or freezer, protected from light.[4] Using an amber glass vial or wrapping the container in aluminum foil is highly recommended.[5][6]
-
Store Under an Inert Atmosphere: To prevent oxidation, store the solid compound or its solutions under an inert gas such as argon or nitrogen.[4] For solutions, this can be achieved by using a septa-sealed vial and purging the headspace with inert gas.
-
Use High-Purity Solvents: When preparing solutions, use high-purity, degassed solvents to minimize exposure to oxygen and other reactive impurities.
Q4: What are the best practices for handling this compound in solution to minimize degradation during an experiment?
A4: To maintain the integrity of this compound solutions during experimental use:
-
Prepare Fresh Solutions: It is best to prepare solutions fresh for each experiment.
-
Use Degassed Solvents: Prior to dissolving the compound, degas the solvent by sparging with an inert gas or by using the freeze-pump-thaw method.[7]
-
Work Under Inert Atmosphere: If the experiment is sensitive to oxidation, perform manipulations in a glovebox or using Schlenk line techniques.[7][8][9]
-
Minimize Exposure to Light: Work in a fume hood with the sash lowered to reduce light exposure and wrap reaction vessels in aluminum foil.
-
Consider Antioxidants: For applications where it will not interfere with the downstream chemistry, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to prevent oxidation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solid Compound (Yellowing/Browning) | Oxidation upon exposure to air and/or light. | Discard the discolored solid. For future prevention, store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Decomposition of the compound. | Confirm the identity of new peaks (potential degradation products like quinones or dimers). Review handling and storage procedures. Implement preventative measures such as using degassed solvents and working under an inert atmosphere. |
| Inconsistent Experimental Results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment from solid material stored under optimal conditions. If a stock solution must be stored, store it at low temperature in an amber vial with an inert gas headspace. Perform a quick purity check (e.g., TLC or rapid LC-MS) before use. |
| Precipitate Formation in Solution | Formation of insoluble polymeric degradation products. | The solution is likely significantly degraded and should be discarded. Review the experimental setup for sources of oxygen, light, or heat that could be accelerating decomposition. |
Data on Stability (Illustrative)
Table 1: Illustrative Accelerated Stability of this compound Solid
| Condition | Duration | Appearance | Purity (by HPLC, %) |
| 25°C / 60% RH (exposed to light) | 1 month | Light yellow | 98.5 |
| 25°C / 60% RH (in amber vial) | 1 month | Off-white | 99.5 |
| 40°C / 75% RH (in amber vial) | 1 month | Pale yellow | 99.0 |
| 4°C (in amber vial, inert atm.) | 12 months | White | >99.8 |
Table 2: Illustrative Stability of this compound in Solution (1 mg/mL in Acetonitrile)
| Condition | Duration | Appearance | Purity (by HPLC, %) |
| Room Temp, exposed to light & air | 24 hours | Faintly yellow | 97.0 |
| Room Temp, amber vial, air | 24 hours | Colorless | 99.2 |
| Room Temp, amber vial, N₂ | 7 days | Colorless | 99.8 |
| 4°C, amber vial, N₂ | 30 days | Colorless | >99.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method suitable for separating this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Accelerated Stability Study of a this compound Solution
This protocol outlines a procedure for assessing the stability of a solution of this compound under stressed conditions.
-
Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Aliquot the Solution: Dispense the stock solution into several amber HPLC vials.
-
Stress Conditions: Expose the vials to various stress conditions, for example:
-
Elevated temperature (e.g., 40°C, 60°C)
-
Exposure to UV light (in a photostability chamber)
-
Oxidative stress (e.g., by adding a small percentage of hydrogen peroxide)
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: At each time point, analyze the samples using the stability-indicating HPLC method (Protocol 1).
-
Data Evaluation: Quantify the percentage of this compound remaining and the formation of any degradation products over time.
Visualizations
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 5. Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Out of date Phenol? | Podiatry Arena [podiatryarena.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US6806304B2 - Process for improving the shelf life of a hindered phenol antioxidant - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Phenols
Welcome to the technical support center for the synthesis and modification of fluorinated phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of fluorinated phenols, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Fluorinated Phenol
-
Question: My deoxyfluorination reaction of a phenol using a reagent like PhenoFluor™ is resulting in a low yield or no product. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in deoxyfluorination reactions can stem from several factors. Phenols with electron-withdrawing groups generally react faster than those with electron-releasing groups.[1] For electron-rich phenols, higher temperatures (e.g., 110 °C) and longer reaction times (e.g., 20 hours) may be necessary to achieve good yields.[1][2] The choice of solvent is also critical; apolar solvents like toluene or dioxane are often preferred, as polar or protic solvents can significantly decrease the yield.[1] Ensure your reagents are anhydrous, as the fluorinating agent can be moisture-sensitive.[1][2] Some reactions may also benefit from the addition of a catalyst or additive. For example, in certain cases, the addition of 20 mol% ZnPh2 has been shown to improve yields.[1]
Issue 2: Formation of Unwanted Side Products
-
Question: I am observing the formation of significant byproducts, such as phenol or diaryl ethers, in my reaction to produce a fluorophenol. How can I minimize these?
-
Answer: The formation of byproducts is a common challenge. In hydrolysis reactions of fluorobromobenzene to produce fluorophenol, using a milder base like an alkaline earth metal oxide or hydroxide instead of strong alkaline agents (e.g., NaOH, KOH) can reduce the formation of phenol as a byproduct.[3] When using protecting groups, ensure they are stable under the reaction conditions to prevent unwanted side reactions on the phenol's hydroxyl group.[4][5] In some cases, such as the palladium-catalyzed fluorination of aryl triflates, constitutional isomers can be a major byproduct; a one-step ipso substitution method might be a better alternative to avoid this.[1]
Issue 3: Poor Regioselectivity in Electrophilic Aromatic Substitution
-
Question: My electrophilic substitution reaction on a substituted phenol is not giving the desired regioselectivity (ortho, meta, or para). How can I control the position of the incoming group?
-
Answer: The hydroxyl group of a phenol is a strong ortho, para-director.[6] The position of other substituents on the phenol ring also significantly influences the regioselectivity.[7] For instance, a fluorine atom at the meta-position will still direct an incoming electrophile to the ortho or para positions relative to the hydroxyl group.[7][8] To achieve high para-selectivity in some reactions, specific catalytic systems can be employed, such as I(i)/I(iii) catalysis for dearomatization fluorination.[9][10][11] The choice of catalyst and reaction conditions are key to controlling enantioselectivity in such transformations.[9][10]
Frequently Asked Questions (FAQs)
General Questions
-
Question: How does the presence of a fluorine atom on a phenol affect its acidity and reactivity?
-
Answer: The high electronegativity of fluorine withdraws electron density from the benzene ring through an inductive effect, which increases the acidity of the phenol compared to its non-fluorinated counterpart.[7] This electron-withdrawing effect can deactivate the ring towards electrophilic substitution compared to phenol, although the hydroxyl group's activating resonance effect is still significant.[7] The position of the fluorine atom (ortho, meta, or para) will also influence the reactivity.[7]
-
Question: What are the most common methods for introducing a fluorine atom onto a phenol ring?
-
Answer: Several methods exist for the synthesis of fluorinated phenols. One common approach is the deoxyfluorination of phenols, which involves the direct replacement of the hydroxyl group with fluorine using reagents like PhenoFluor™.[1][2][12][13] Another method is nucleophilic aromatic substitution (SNAr) on an activated aryl electrophile, such as an aryl fluorosulfonate, with a fluoride source.[14] Traditional methods include diazotization of a fluoroaniline followed by hydrolysis.[15][16]
Reagent and Condition Specific Questions
-
Question: What are the key considerations when choosing a solvent for a fluorination reaction?
-
Answer: Solvent choice is critical for both safety and reaction efficiency. Many fluorinating agents can react exothermically or even explosively with common solvents like DMF, pyridine, and DMSO.[17] For deoxyfluorination of phenols, apolar solvents such as toluene or dioxane generally give higher yields.[1] In some cases, reactions can be performed in water, especially with certain N-F type cationic fluorinating agents.[17] Always check the compatibility of your fluorinating reagent with the chosen solvent before starting a reaction.[17]
-
Question: When is it necessary to use a protecting group for the phenolic hydroxyl group?
-
Answer: The phenolic hydroxyl group is acidic and can react with bases and nucleophiles.[5] It is also a powerful activating group for electrophilic aromatic substitution on the ring.[5] Therefore, protecting the hydroxyl group is often necessary to prevent unwanted side reactions during many synthetic transformations on other parts of the molecule.[4][5] Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS).[18][19] A tetrafluoropyridyl (TFP) group has also been introduced as a general protecting group for phenols that is stable under a range of conditions and can be cleaved mildly.[4]
Data Presentation
Table 1: Comparison of Conditions for Deoxyfluorination of Phenols
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenols with electron-withdrawing groups | Reagent 1 | Toluene | 80 | 3 | >90 | [1] |
| Electron-rich phenols | Reagent 1 | Toluene | 110 | 20 | High | [1][2] |
| 4-Methoxyphenol | Reagent 1* / CsF | Toluene | N/A | N/A | 82 | [1] |
| 4-Methoxyphenol | Reagent 1* / CsF | Dioxane | N/A | N/A | 88 | [1] |
| 4-Cyanophenyl fluorosulfonate | NMe4F | DMF | 25 | 24 | 92 | [14] |
*Reagent 1 is a deoxyfluorination reagent prepared from N,N-diaryl-2-chloroimidazolium chloride and CsF.
Table 2: Optimization of a Catalytic Dearomatization Fluorination of a Phenol
| Entry | Catalyst (mol%) | Solvent | Amine:HF Ratio | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| 1 | ArI (20) | CHCl3 | 1 : 4.0 | rt | Standard | Standard | [9] |
| 2 | ArI (20) | CHCl3 | 1 : 4.0 | rt | N/A | N/A | [9] |
| ... | ... | ... | ... | ... | ... | ... | ... |
| 12 | Optimized | Optimized | Optimized | -10 | Incomplete | Modest Improvement | [20] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of Phenols using a Chloroimidazolium-based Reagent
-
Reagent Preparation: The deoxyfluorination reagent is prepared by treating N,N-diaryl-2-chloroimidazolium chloride with CsF.[1][2] The resulting reagent can be handled as a solid in the air but should be stored in a dry environment.[1]
-
Reaction Setup: To a solution of the phenol substrate (1.0 equiv) in an anhydrous apolar solvent (e.g., toluene or 1,4-dioxane) under an inert atmosphere, add the deoxyfluorination reagent (1.2 equiv).[1]
-
Reaction Conditions:
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched, and the product is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the desired aryl fluoride.
-
Analysis: The yield and purity of the product are determined by techniques such as 19F NMR, using an internal standard.[1]
Protocol 2: One-Pot Conversion of Phenols to Aryl Fluorides via Aryl Fluorosulfonate Intermediates
-
Reaction Setup: In a dry reaction vessel, dissolve the phenol (1.0 equiv) and tetramethylammonium fluoride (NMe4F, 2.0 equiv) in anhydrous DMF.[14]
-
Reagent Addition: Introduce sulfuryl fluoride (SO2F2) gas into the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperatures (e.g., 60-100 °C) depending on the reactivity of the substrate.[14] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR).
-
Work-up and Purification: Upon completion, quench the reaction and extract the product with an appropriate organic solvent. The organic phase is then washed, dried, and concentrated. The final product is purified by column chromatography.
-
Analysis: Characterize the purified aryl fluoride using standard analytical methods (e.g., NMR, MS). Isolated yields are typically reported.[14]
Visualizations
Caption: Troubleshooting workflow for low yield in fluorophenol synthesis.
Caption: Decision tree for selecting a fluorophenol synthesis method.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Deoxyfluorination of Phenols [organic-chemistry.org]
- 3. US2950325A - Process for making fluorophenols - Google Patents [patents.google.com]
- 4. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 7. kaibangchem.com [kaibangchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents [patents.google.com]
- 16. US6037503A - Process for the preparation of para-fluorophenol - Google Patents [patents.google.com]
- 17. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
- 20. para -Selective dearomatization of phenols by I( i )/I( iii ) catalysis-based fluorination - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05952A [pubs.rsc.org]
Technical Support Center: O-Alkylation of Sterically Hindered Phenols
Welcome to the technical support center for the O-alkylation of sterically hindered phenols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the O-alkylation of sterically hindered phenols in a question-and-answer format.
Issue 1: Low or No Yield/Conversion
Q1: I am not observing any product, or the yield of my desired ether is very low. What are the common causes and how can I fix this?
A1: Low conversion in the O-alkylation of sterically hindered phenols is a frequent problem, often stemming from the inherent difficulty of the reaction. Here are the primary factors to investigate:
-
Steric Hindrance: The bulky groups on your phenol or alkylating agent are likely preventing the reaction from proceeding efficiently via a standard Williamson ether synthesis. This is the most common reason for failure.
-
Solution: Consider alternative, more powerful synthetic methods designed for hindered substrates. The Mitsunobu reaction is an excellent choice as it proceeds under milder, neutral conditions. Phase-Transfer Catalysis (PTC) can also improve yields in biphasic systems. For aryl ether synthesis, the Buchwald-Hartwig etherification is another effective option.
-
-
Insufficiently Strong Base: The phenolic proton must be removed to form the nucleophilic phenoxide ion. Sterically hindered phenols can be less acidic, requiring a potent base.
-
Solution: Ensure your base is strong enough for complete deprotonation. Commonly used strong bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium tert-butoxide. The base should also be finely powdered and thoroughly dried, as moisture can inhibit the reaction.
-
-
Incorrect Solvent Choice: The solvent has a profound effect on the reactivity of the phenoxide ion.
-
Solution: Use a polar aprotic solvent such as DMSO or DMF. These solvents solvate the cation but leave the phenoxide anion highly reactive and available for O-alkylation.
-
-
Sub-optimal Temperature: The reaction may require specific thermal conditions to overcome the activation energy.
-
Solution: While higher temperatures can increase reaction rates, they may also promote side reactions like elimination or C-alkylation. For highly hindered systems, starting at ambient temperatures (20-40°C) may favor O-alkylation. A careful optimization of the temperature is recommended.
-
-
Poor Quality of Reagents: Degradation of the alkylating agent or base can halt the reaction.
-
Solution: Use fresh, high-purity reagents. Ensure alkyl halides have not decomposed and that bases are anhydrous.
-
Caption: Troubleshooting workflow for low yield in O-alkylation.
Issue 2: Poor Selectivity (O- vs. C-Alkylation)
Q2: My main product is the C-alkylated phenol, not the ether I want. How can I improve the selectivity for O-alkylation?
A2: The competition between O-alkylation (ether formation) and C-alkylation (alkylation on the aromatic ring) is a classic challenge governed by the reaction conditions. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen or the ring carbons).
-
Solvent Choice is Critical: This is the most significant factor influencing selectivity.
-
To Favor O-Alkylation: Use polar aprotic solvents like DMF or DMSO. These solvents do not effectively shield the highly electronegative oxygen anion, leaving it exposed and more reactive, thus promoting attack at the oxygen.
-
C-Alkylation is Favored by: Protic solvents, such as water or alcohols (like trifluoroethanol). These solvents form hydrogen bonds with the phenoxide oxygen, effectively "blocking" or shielding it. This steric and electronic shielding hinders attack at the oxygen, making the less-hindered carbon atoms of the ring more likely to react.
-
-
Counter-ion and Base: The nature of the cation from the base can influence selectivity, though to a lesser extent than the solvent. Tightly associated ion pairs can partially block the oxygen, favoring C-alkylation.
-
Phase-Transfer Catalysis (PTC): PTC is an excellent technique for promoting selective O-alkylation. The catalyst (e.g., a quaternary ammonium salt) extracts the phenoxide into an organic phase, where it is less solvated and highly reactive at the oxygen atom. Minimizing the presence of water in PTC systems further enhances O-alkylation.
Caption: The influence of solvent on O- vs. C-alkylation pathways.
Issue 3: My Mitsunobu Reaction is Extremely Slow
Q3: I am trying the Mitsunobu reaction for a very hindered phenol and alcohol, but the reaction takes days or doesn't work at all. How can I accelerate it?
A3: The Mitsunobu reaction is an excellent method for coupling sterically hindered substrates, but its rate can be prohibitively slow in challenging cases.
-
Increase Reactant Concentration: This is a highly effective strategy. Standard Mitsunobu reactions are often run at concentrations around 0.1-0.5 M. Increasing the concentration to 1.0 M or even as high as 3.0 M can lead to a dramatic rate increase. At these concentrations, the reaction mixture may become too viscous to stir with a standard magnetic stir bar.
-
Use Sonication: Combining high reactant concentrations with sonication is a powerful technique to overcome slow reaction rates. Sonication provides efficient mixing in viscous solutions and may offer additional energetic benefits. This combination can reduce reaction times from several days to mere minutes or hours for severely hindered substrates.
Data Presentation
Table 1: Effect of Sonication and Concentration on Mitsunobu Reaction of Hindered Substrates
This table summarizes the dramatic effect of combining high concentration and sonication on the reaction of a sterically hindered phenol and alcohol.
| Phenol Substrate | Alcohol Substrate | Conditions | Reaction Time | Yield (%) | Reference |
| Methyl Salicylate | Neopentyl Alcohol | Standard (0.1 M, stirring) | 7 days | 70-75% | |
| Methyl Salicylate | Neopentyl Alcohol | High Conc. (3.0 M) + Sonication | 15 minutes | 75% | |
| o-tert-butyl phenol | Neopentyl Alcohol | Standard (0.1 M, stirring) | 24 hours | Trace | |
| o-tert-butyl phenol | Neopentyl Alcohol | High Conc. + Sonication | 15 minutes | 39% |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of Hindered Phenols
This protocol is adapted for sterically hindered phenols and favors O-alkylation.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the sterically hindered phenol (1.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMSO or DMF) to dissolve the phenol. A concentration of 0.5-1.0 M is a good starting point.
-
Base Addition: Carefully add a strong, anhydrous base such as sodium hydride (NaH, 1.1 eq) or powdered potassium hydroxide (KOH, 1.2 eq) portion-wise at 0 °C.
-
Phenoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq) dropwise to the solution.
-
Reaction: Stir the reaction at ambient temperature (e.g., 25-40 °C) and monitor its progress by TLC or LC-MS. Gentle heating (50-60 °C) may be required for less reactive alkylating agents, but be aware this may increase side reactions.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Accelerated Mitsunobu Reaction for Highly Hindered Substrates
This protocol incorporates high concentration and sonication to couple severely hindered phenols and alcohols.
-
Preparation: To a round-bottom flask, add the hindered phenol (1.0 eq), the alcohol (1.05-1.1 eq), and triphenylphosphine (PPh₃, 1.1 eq).
-
Solvent Addition: Add a minimal amount of anhydrous THF to achieve a high concentration (e.g., 2.0-3.0 M with respect to the phenol). The mixture will be highly viscous.
-
Sonication Setup: Lower the reaction flask into a standard laboratory ultrasonic bath.
-
Reagent Addition: Begin sonication to mix the viscous solution. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.1 eq) dropwise to the sonicating mixture.
-
Reaction: Continue sonication at ambient temperature. Monitor the reaction progress closely by TLC or LC-MS. Reactions are often complete within 15 minutes to a few hours.
-
Workup: Once complete, quench the reaction by adding a small amount of water. Dilute the mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which must be removed by careful column chromatography.
Caption: Experimental workflow for the accelerated Mitsunobu reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best base for a Williamson ether synthesis with a hindered phenol? A1: Strong bases are required to ensure sufficient deprotonation. Sodium hydride (NaH) is an excellent choice because it is very strong and the only byproduct is hydrogen gas. Finely powdered potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO are also effective.
Q2: Can I use a secondary or tertiary alkyl halide in a Williamson synthesis with a hindered phenol? A2: It is highly discouraged. Using secondary, and especially tertiary, alkyl halides will lead to elimination (E2) as the major reaction pathway, rather than the desired substitution (SN2). This problem is exacerbated by the strong bases required for the reaction. For these substrates, the Mitsunobu reaction is a much better alternative.
Q3: Why is the Mitsunobu reaction better than the Williamson synthesis for hindered phenols? A3: The Mitsunobu reaction avoids the need for a strong base and the formation of a phenoxide ion. Instead, it activates the alcohol as a good leaving group under neutral conditions, which then undergoes an SN2 reaction with the phenol acting as the nucleophile. This mechanism is less sensitive to the steric bulk on the phenol.
Q4: What is Phase-Transfer Catalysis (PTC) and how does it help? A4: PTC involves using a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), to transport a reactant (like the phenoxide ion) from one phase (e.g., an aqueous or solid phase) into another (an organic phase) where the reaction can occur more readily. This enhances reaction rates for immiscible reactants and can significantly improve selectivity for O-alkylation by creating a "naked," highly reactive anion in the organic phase.
Q5: Are there any other methods for making hindered aryl ethers? A5: Yes, transition metal-catalyzed cross-coupling reactions are very powerful. The Buchwald-Hartwig amination protocol has been adapted for C-O bond formation (etherification) and is effective for coupling phenols with aryl halides, even with sterically demanding substrates.
Technical Support Center: Synthesis of Difluorinated Aromatic Compounds
Welcome to the technical support center for the synthesis of difluorinated aromatic compounds. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that can arise during the synthesis of difluorinated aromatic compounds. Each problem is presented with potential causes and actionable solutions.
Q1: Why is the yield of my fluorination reaction extremely low or zero?
Answer:
Low or no conversion of the starting material is a frequent issue in aromatic fluorination. The causes can often be traced back to the reagents, reaction conditions, or the substrate itself.
Potential Causes & Solutions:
-
Inactive Fluorinating Reagent:
-
Problem: Many fluorinating reagents, both nucleophilic (e.g., anhydrous KF, CsF) and electrophilic (e.g., Selectfluor), are sensitive to moisture. Hygroscopic reagents can decompose or become inactive upon exposure to atmospheric water.[1]
-
Solution:
-
Purchase fresh reagents and store them in a desiccator under an inert atmosphere (N₂ or Ar).
-
Dry anhydrous fluoride salts by heating under a high vacuum before use.
-
Consider using less hygroscopic alternatives where possible.[1]
-
Handle all reagents in a glovebox to minimize moisture exposure.
-
-
-
Suboptimal Reaction Temperature:
-
Problem: The reaction may have a high activation barrier requiring elevated temperatures, or conversely, the starting material or product might be decomposing at the current reaction temperature.[1]
-
Solution:
-
If no conversion is observed, incrementally increase the temperature (e.g., in 10-20 °C steps) while monitoring the reaction by TLC or GC-MS.
-
If product decomposition or byproduct formation is observed, try running the reaction at a lower temperature for a longer duration.[1]
-
-
-
Inappropriate Solvent Choice:
-
Problem: The solvent may not be suitable for the reaction. Some electrophilic reagents like Selectfluor can react exothermically and dangerously with solvents like DMF or DMSO.[1] Furthermore, protic or nucleophilic solvents can react with the reagents or intermediates.
-
Solution:
-
Q2: My reaction is producing multiple isomers. How can I improve the regioselectivity?
Answer:
Poor regioselectivity is a significant challenge, particularly in the functionalization of substituted arenes. The formation of constitutional isomers complicates purification and reduces the yield of the desired product.[2][3]
Potential Causes & Solutions:
-
Electronic and Steric Effects of Substrate:
-
Problem: The inherent electronic properties of the substituents on your aromatic ring dictate the position of electrophilic or nucleophilic attack. Electron-donating groups (EDGs) typically direct ortho and para, while electron-withdrawing groups (EWGs) direct meta.[4][5] Steric hindrance can also block access to certain positions.
-
Solution:
-
Analyze the directing effects of your substrate's functional groups to predict the most likely products.
-
If the electronics are not favorable for the desired isomer, a different synthetic strategy may be required, such as using a directing group that can be removed later or employing a pre-functionalized starting material (e.g., an aryl boronic acid in a Pd-catalyzed reaction).[6]
-
-
-
Reaction Mechanism Pathway:
-
Problem: The reaction may be proceeding through multiple pathways. For example, in nucleophilic fluorinations, the formation of an aryne intermediate can lead to a mixture of products.[7]
-
Solution:
-
Modify reaction conditions to suppress competing pathways. Changing the base or solvent can sometimes inhibit aryne formation.[7]
-
For metal-catalyzed reactions, the choice of ligand is critical for controlling regioselectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.[3]
-
-
-
Catalyst Control (for metal-catalyzed reactions):
-
Problem: The catalyst system may not provide sufficient selectivity. Palladium-catalyzed fluorinations, for instance, are known to sometimes produce mixtures of isomers.[3][6]
-
Solution:
-
Screen different catalyst precursors and ligands. Biaryl monophosphine ligands are often used to improve selectivity in Pd-catalyzed fluorinations.[3]
-
Adjusting the catalyst loading and temperature can also influence the isomeric ratio.
-
-
Q3: I'm observing significant byproduct formation and/or decomposition of my starting material. What can I do?
Answer:
The formation of side products or substrate degradation points to issues with reaction conditions being too harsh or incompatible with the functional groups present.
Potential Causes & Solutions:
-
Substrate Sensitivity:
-
Problem: Electron-rich aromatic systems or those with sensitive functional groups (e.g., certain heterocycles) can be prone to oxidation or polymerization under strongly acidic, basic, or oxidative conditions.[1]
-
Solution:
-
Employ milder reaction conditions. For example, use a weaker base or run the reaction at a lower temperature.
-
Consider neutral fluorination methods if your substrate is sensitive to acid or base.[1]
-
Protect sensitive functional groups before the fluorination step and deprotect them afterward.
-
-
-
Undesired Side Reactions:
-
Problem: Besides regioisomers, other side reactions can occur. A common issue in metal-catalyzed cross-coupling is protodemetalation, where the organometallic intermediate reacts with a proton source instead of the fluorinating agent, leading back to the starting arene.[2]
-
Solution:
-
Ensure strictly anhydrous conditions, as water can be a proton source.
-
Optimize the reaction stoichiometry. An excess of the fluorinating agent or base might be necessary.
-
The choice of solvent can also influence the rate of protodemetalation versus productive fluorination.
-
-
Data Summary Tables
The following tables summarize quantitative data for common fluorination methods, providing a basis for comparison and selection.
Table 1: Comparison of Nucleophilic Fluorination Reagents for 2-Iodoanisole
| Entry | Fluoride Source | Base (equiv) | Solvent | Temp (°C) | Yield of 2-Fluoroanisole (%)[7] |
| 1 | TBAF | - | Dioxane | 100 | 11 ± 1 |
| 2 | CsF | - | Dioxane | 100 | < 1 |
| 3 | KF | - | Dioxane | 100 | < 1 |
| 4 | KF/crypt-222 | K₂CO₃ (2) | Dioxane | 100 | 88 ± 7 |
| 5 | KF/crypt-222 | K₂CO₃ (2) | DMSO | 100 | 5 ± 1 |
Yields determined by ¹⁹F NMR. "crypt-222" is 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane.
Table 2: Substrate Scope for Pd-Catalyzed Electrophilic Fluorination
| Substrate (Arene) | Fluorinating Agent | Overall Yield (%)[8] |
| Toluene | Selectfluor | 78 |
| Anisole | Selectfluor | 85 |
| Biphenyl | Selectfluor | 75 |
| Chlorobenzene | NFSI | 65 |
| Benzonitrile | NFSI | 52 |
Reactions performed with Pd catalyst and MeCN as solvent. Yields are for the combined mixture of isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for introducing two fluorine atoms onto an aromatic ring?
There are two fundamentally distinct strategies: 1) direct fluorination of an existing aromatic or heterocyclic ring, and 2) synthesis of the ring using pre-fluorinated building blocks.[9] Direct methods include electrophilic fluorination (e.g., using F₂ or Selectfluor), nucleophilic aromatic substitution (SₙAr) on activated arenes, and modern transition-metal-catalyzed C-H fluorination.[9][10] The building block approach often involves cycloaddition reactions, such as the Diels-Alder reaction, using fluorinated dienes or dienophiles.[9]
Q2: Which fluorinating agent should I choose: electrophilic or nucleophilic?
The choice depends primarily on the electronic nature of your substrate.
-
Electrophilic fluorinating agents (e.g., Selectfluor, NFSI) are essentially sources of "F⁺". They work best on electron-rich aromatic rings that are susceptible to electrophilic attack.[11]
-
Nucleophilic fluorinating agents (e.g., KF, CsF, TBAF) are sources of "F⁻". They are used in SₙAr reactions, which require electron-deficient aromatic rings containing a good leaving group (like -NO₂, -Cl) at a position ortho or para to a strong electron-withdrawing group.[12]
Q3: What are the primary safety concerns when working with fluorinating agents?
Safety is paramount.
-
Toxicity and Corrosiveness: Many fluorine sources, like anhydrous HF, are extremely toxic and corrosive.[13] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Exothermic Reactions: Some reagents, like Selectfluor, can react violently and exothermically with common organic solvents such as DMF, pyridine, and DMSO.[1] Always check for chemical compatibility before setting up a reaction.
-
Explosion Hazard: Traditional methods like the Balz-Schiemann reaction involve diazonium salt intermediates that can be explosive, especially when heated in a dry state.[10][13]
Q4: Can transition metals be used to catalyze aromatic C-F bond formation?
Yes, this is a major area of modern research. Palladium is the most common metal used.[2] Pd-catalyzed cross-coupling reactions can form C-F bonds from aryl halides or pseudohalides.[10] More advanced methods involve the direct C-H fluorination of arenes, although these can still face challenges with substrate scope and regioselectivity.[6][10] Other metals like Rhodium (Rh) and Gold (Au) have also been used in specific applications for synthesizing fluorinated heterocycles.[10] A key difficulty in Pd-catalyzed cycles is the high kinetic barrier associated with C-F reductive elimination from the metal center.[10]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination using KF/crypt-222
This protocol is based on a method effective for electron-rich and sterically hindered aryl iodides.[7]
-
Preparation: In a glovebox, add oven-dried potassium fluoride (KF, 3 equiv.), crypt-222 (1.1 equiv.), and potassium carbonate (K₂CO₃, 2 equiv.) to a dry reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl iodide (1 equiv.) followed by anhydrous dioxane (to make a 0.1 M solution).
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress by taking aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Pd-Catalyzed Electrophilic C-H Fluorination
This protocol is a representative procedure for the direct fluorination of arenes.[8]
-
Preparation: To a dry Schlenk tube under an argon atmosphere, add the arene substrate (1 equiv.), the Pd catalyst (e.g., 5 mol%), and the fluorinating agent (e.g., Selectfluor or NFSI, 2 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (to make a 0.1 M solution) via syringe.
-
Reaction: Seal the tube and place it in a preheated heating block at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Stir the reaction mixture. Monitor for consumption of the starting material using GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and purify directly by column chromatography on silica gel to isolate the fluorinated product(s). The ratio of isomers can be determined by ¹⁹F NMR of the crude mixture using an internal standard.[8]
Visualized Workflows and Logic
Caption: A workflow diagram for troubleshooting low-yield fluorination reactions.
Caption: Decision tree for selecting a suitable fluorination reagent and strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal free, late-stage, regiospecific, aromatic fluorination on a preparative scale using a KF/crypt-222 complex - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03757D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. commons.lib.jmu.edu [commons.lib.jmu.edu]
Technical Support Center: Purification of 3,6-Difluoro-2-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,6-Difluoro-2-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The impurities in this compound largely depend on the synthetic route employed. Common impurities may include:
-
Isomeric Byproducts: Positional isomers such as 2,5-Difluoro-6-methoxyphenol or 3,4-Difluoro-2-methoxyphenol can form, which may have very similar physical properties to the target compound, making them challenging to separate.
-
Unreacted Starting Materials: Residual starting materials from the synthesis. For example, if synthesized from 1,2,4-trifluorobenzene, traces of this may remain.
-
Reagents and Catalysts: Residues of reagents or catalysts used in the synthesis.
-
Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is a powerful technique for quantifying the purity and detecting non-volatile impurities.[1][2] A typical mobile phase would be a gradient of acetonitrile in water, with UV detection around 274 nm.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities. It provides both separation and structural information about the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation of the desired product and for identifying and quantifying impurities, especially isomers.[4][5] Residual solvents are also readily identified by 1H NMR.[4][6][5]
Q3: What are the primary methods for purifying this compound?
A3: The most effective purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the nature of the impurities and the scale of the purification. For thermally stable compounds, vacuum distillation can also be an option to remove non-volatile or high-boiling impurities.[7]
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The cooling rate is too fast, or the solvent is too poor for the compound at lower temperatures. Impurities can also inhibit crystallization.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.
-
Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution to improve solubility at lower temperatures.
-
If the problem persists, consider a different solvent system.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated (too much solvent was used), or nucleation is not occurring.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure this compound.
-
If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
-
Issue 3: Poor recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used for washing the crystals.
-
Solution:
-
Ensure the solution is cooled sufficiently to minimize the solubility of the product.
-
Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
-
Consider using a solvent system where the compound's solubility is lower at cold temperatures.
-
Column Chromatography
Issue 1: Poor separation of the desired compound from an impurity.
-
Possible Cause: The polarity of the eluent is not optimal. The column may be overloaded with the sample.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Use a less polar eluent or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[8]
-
Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Issue 2: The compound is streaking or tailing on the column.
-
Possible Cause: The compound is too polar for the eluent, or it is interacting strongly with the acidic silica gel. The sample may have been loaded in a solvent that is too polar.
-
Solution:
-
Increase the polarity of the eluent.
-
Add a small amount (0.1-1%) of a modifier like acetic acid to the eluent if the compound is acidic, or triethylamine if it is basic (though phenols are acidic).
-
Dissolve the crude sample in a minimal amount of a non-polar solvent for loading onto the column.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization from a hexane/ethyl acetate solvent system.
Materials:
-
Crude this compound
-
Hexanes (ACS grade)
-
Ethyl acetate (ACS grade)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hot hexanes dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethyl acetate to redissolve the turbidity, resulting in a clear, saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes.
-
Dry the purified crystals under vacuum.
Data Presentation:
| Parameter | Before Purification | After Recrystallization |
| Appearance | Light brown solid | White crystalline solid |
| Purity (by HPLC) | ~92% | >99% |
| Recovery Yield | - | 75-85% |
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the compound elutes too slowly, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Data Presentation:
| Parameter | Value |
| Crude Product Mass | 2.0 g |
| Stationary Phase | Silica Gel (40 g) |
| Mobile Phase | Gradient: 5% to 15% Ethyl Acetate in Hexanes |
| Isolated Product Mass | 1.7 g |
| Yield | 85% |
| Purity (by HPLC) | >99.5% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. epa.gov [epa.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Scaling Up the Synthesis of 3,6-Difluoro-2-methoxyphenol
Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important fluorinated phenol intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for the large-scale synthesis of this compound?
A1: A robust and scalable approach involves a three-step synthesis starting from 1,2,4-trifluorobenzene. This method leverages a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by a directed ortho-metalation (DoM) and subsequent electrophilic hydroxylation to install the phenol functionality. This route is advantageous due to the relatively low cost of the starting material and the generally high yields of the individual steps.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The use of organolithium reagents like n-butyllithium (n-BuLi) requires strict anhydrous and inert atmosphere conditions (e.g., nitrogen or argon) as they are highly reactive with water and oxygen.[1] The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn. Quenching of organolithium reagents should be done carefully at low temperatures.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of each step. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be employed to determine the conversion of starting materials and the formation of products and byproducts.
Q4: Are there any alternative synthetic strategies?
A4: An alternative route could involve the direct fluorination of 2-methoxyphenol or a protected derivative. However, controlling the regioselectivity of direct fluorination on an activated ring system can be challenging and may lead to a mixture of isomers, complicating purification.
Proposed Synthesis Workflow
The proposed synthesis of this compound is a three-step process.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Difluoroanisole
Methodology: This step involves the nucleophilic aromatic substitution of a fluoride atom with a methoxide group on 1,2,4-trifluorobenzene.
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 1,2,4-trifluorobenzene (1.0 equivalent) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 2,5-difluoroanisole.
-
Purify the crude product by distillation or column chromatography.
Step 2: Directed Ortho-Metalation of 2,5-Difluoroanisole
Methodology: This step utilizes the methoxy group as a directing group for the regioselective lithiation at the ortho position.
-
Dissolve 2,5-difluoroanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated intermediate can be monitored by quenching a small aliquot with a deuterated source (e.g., D₂O) and analyzing by ¹H NMR.
Step 3: Hydroxylation and Final Product Formation
Methodology: The lithiated intermediate is reacted with an electrophilic oxygen source, followed by hydrolysis to yield the final product.
-
To the solution of the lithiated intermediate from Step 2, maintained at -78 °C, add trimethyl borate (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Cool the mixture to 0 °C and slowly add a solution of hydrogen peroxide (30% in water, 2.0 equivalents) followed by aqueous acetic acid or dilute hydrochloric acid to hydrolyze the borate ester.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
| Parameter | Step 1: Methoxylation | Step 2: Lithiation | Step 3: Hydroxylation |
| Starting Material | 1,2,4-Trifluorobenzene | 2,5-Difluoroanisole | Lithiated Intermediate |
| Key Reagents | Sodium Methoxide | n-Butyllithium | Trimethyl Borate, H₂O₂ |
| Solvent | Methanol | THF | THF |
| Temperature | Reflux | -78 °C | -78 °C to RT |
| Typical Yield | 85-95% | Assumed quantitative | 60-75% |
| Purity (after purification) | >98% | N/A | >98% |
Troubleshooting Guide
Low or No Product Yield
| Question | Potential Cause(s) | Recommended Solution(s) |
| Q: Why is the yield of 2,5-difluoroanisole in Step 1 lower than expected? | - Incomplete reaction. - Loss of volatile product during workup. | - Increase reaction time or temperature. - Use a milder base to improve selectivity. - Be cautious during solvent removal; use a cooled trap. |
| Q: I am not observing the formation of the lithiated intermediate in Step 2. What could be the issue? | - Presence of moisture or oxygen in the reaction setup. - Inactive or degraded n-BuLi. - Impure starting material (2,5-difluoroanisole). | - Ensure all glassware is flame-dried and the reaction is under a strict inert atmosphere. - Use freshly titrated or a new bottle of n-BuLi. - Purify the 2,5-difluoroanisole before use. |
| Q: The final hydroxylation step (Step 3) is giving a low yield. What are the common reasons? | - Inefficient trapping of the lithiated intermediate. - Decomposition of the lithiated species upon warming. - Incomplete hydrolysis of the borate ester. | - Add the trimethyl borate slowly at -78 °C. - Maintain a low temperature throughout the addition of the electrophile. - Ensure sufficient acid is used during the workup to complete the hydrolysis. |
Formation of Side Products
| Question | Potential Cause(s) | Recommended Solution(s) |
| Q: I am observing the formation of isomeric methoxy-difluorobenzenes in Step 1. How can this be minimized? | - The reaction conditions are too harsh, leading to substitution at other positions. | - Lower the reaction temperature and monitor the reaction closely to stop it once the desired product is maximized. - Consider using a milder base or a different solvent system. |
| Q: In Step 2, I suspect the formation of other lithiated isomers. How can I improve the regioselectivity? | - The directing effect of the methoxy group is being overridden by other factors. | - Ensure the reaction is performed at a very low temperature (-78 °C) to favor kinetic control. - The use of additives like TMEDA can sometimes enhance the directing effect of the methoxy group. |
| Q: The final product is contaminated with a significant amount of unreacted 2,5-difluoroanisole. Why? | - Incomplete lithiation in Step 2. | - Increase the amount of n-BuLi slightly (e.g., to 1.2 equivalents). - Extend the reaction time for the lithiation step. |
Product Purification Challenges
| Question | Potential Cause(s) | Recommended Solution(s) |
| Q: I am having difficulty separating the final product from byproducts by column chromatography. Any suggestions? | - The polarity of the product and impurities are very similar. | - Try a different solvent system for the chromatography. A gradient elution might be necessary. - Consider derivatizing the phenol to change its polarity for easier separation, followed by deprotection. |
| Q: The final product is an oil and is difficult to handle. Is it possible to obtain a solid? | - The product may be inherently a low-melting solid or an oil at room temperature. | - Attempt to crystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate). - If it remains an oil, purification by Kugelrohr distillation under high vacuum might be an option if the compound is thermally stable. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,6-Difluoro-2-methoxyphenol and 2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3,6-Difluoro-2-methoxyphenol and its non-fluorinated counterpart, 2-methoxyphenol (also known as guaiacol). Understanding the influence of fluorine substitution on the reactivity of the phenolic ring is crucial for the strategic design and synthesis of novel drug candidates and other functional molecules. This document summarizes key differences in their reactivity towards electrophilic and nucleophilic aromatic substitution, supported by theoretical principles and available experimental data.
Executive Summary
The introduction of two fluorine atoms onto the aromatic ring of 2-methoxyphenol has a profound impact on its chemical reactivity. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic aromatic substitution, making reactions like bromination and nitration more challenging compared to 2-methoxyphenol. Conversely, this electron deficiency, coupled with the ability of fluorine to act as a good leaving group in certain contexts, can enhance the potential for nucleophilic aromatic substitution, a reaction pathway not readily observed in 2-methoxyphenol under standard conditions. The acidity of the phenolic proton is also significantly increased in the difluorinated analogue.
Data Presentation
| Property/Reaction | 2-Methoxyphenol (Guaiacol) | This compound | Key Differences & Rationale |
| Molecular Formula | C₇H₈O₂ | C₇H₆F₂O₂ | Presence of two fluorine atoms in the difluorinated compound. |
| Molecular Weight | 124.14 g/mol | 160.11 g/mol | Increased molecular weight due to the two fluorine atoms. |
| pKa (Phenolic OH) | ~9.98 | Predicted to be significantly lower | The strong inductive electron-withdrawing effect of the two fluorine atoms stabilizes the phenoxide conjugate base, thereby increasing acidity. |
| Electrophilic Aromatic Substitution (EAS) | Highly activated ring, readily undergoes EAS. | Deactivated ring, requires harsher conditions for EAS. | The electron-donating methoxy and hydroxyl groups in 2-methoxyphenol activate the ring. The two electron-withdrawing fluorine atoms in the difluorinated analogue strongly deactivate the ring. |
| - Bromination | Readily brominates, often leading to polybromination. | Bromination is expected to be slower and require a stronger electrophile or catalyst. | The deactivated ring of the difluorinated compound is less susceptible to electrophilic attack. |
| - Nitration | Nitration occurs under relatively mild conditions, yielding a mixture of isomers. | Nitration is expected to require stronger nitrating agents and may lead to lower yields. | The electron-deficient nature of the fluorinated ring hinders the attack by the nitronium ion. |
| Nucleophilic Aromatic Substitution (NAS) | Generally unreactive towards NAS. | Potentially reactive towards NAS, especially with strong nucleophiles. | The electron-withdrawing fluorine atoms activate the ring for nucleophilic attack. Fluorine can also act as a leaving group. |
Theoretical Framework: Understanding Substituent Effects
The reactivity of a substituted benzene ring is governed by the electronic properties of its substituents. The interplay of inductive and resonance effects determines the electron density of the aromatic ring and its susceptibility to attack by electrophiles or nucleophiles.
Hammett Constants
Hammett constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -OCH₃ | +0.12 | -0.27 | Electron-donating by resonance, electron-withdrawing by induction. Overall, an activating group, particularly at the ortho and para positions.[1] |
| -F | +0.34 | +0.06 | Strongly electron-withdrawing by induction, weakly electron-donating by resonance. Overall, a deactivating group. |
| -OH | +0.12 | -0.37 | Strongly electron-donating by resonance, electron-withdrawing by induction. A powerful activating group. |
In 2-methoxyphenol , the powerful electron-donating resonance effects of the hydroxyl and methoxy groups outweigh their inductive effects, leading to a highly activated aromatic ring that readily undergoes electrophilic aromatic substitution.
In This compound , the strong inductive electron-withdrawing effects of the two fluorine atoms dominate. This significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.
Diagram of Substituent Effects on Electron Density
Caption: Influence of substituents on the electron density of the aromatic ring.
Experimental Protocols
Electrophilic Aromatic Substitution: Bromination of 2-Methoxyphenol
This protocol describes a typical procedure for the bromination of 2-methoxyphenol, which can be adapted for a comparative study with this compound.
Materials:
-
2-Methoxyphenol (Guaiacol)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-methoxyphenol (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in dichloromethane.
-
Add the NBS solution dropwise to the 2-methoxyphenol solution over 30 minutes, while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome for this compound: A significantly slower reaction rate is anticipated. To achieve a comparable conversion, harsher conditions such as a stronger brominating agent (e.g., Br₂ with a Lewis acid catalyst) or elevated temperatures may be necessary. The regioselectivity of the bromination will also be influenced by the directing effects of the fluorine, methoxy, and hydroxyl groups.
Caption: Proposed mechanism for NAS on this compound.
Conclusion
The presence of two fluorine atoms in this compound dramatically alters its reactivity compared to 2-methoxyphenol. The fluorinated compound is significantly deactivated towards electrophilic aromatic substitution, requiring more forcing reaction conditions. However, it holds potential for undergoing nucleophilic aromatic substitution, a reaction not readily accessible for its non-fluorinated counterpart. These distinct reactivity profiles offer different strategic opportunities for medicinal chemists and synthetic organic chemists in the design and synthesis of complex molecules. Further experimental studies are warranted to quantitatively compare the reaction rates and yields under various conditions to fully elucidate the synthetic utility of these two valuable building blocks.
References
A Spectroscopic Comparison of Fluorinated Guaiacol Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective spectroscopic comparison of fluorinated guaiacol derivatives. It summarizes key experimental data to facilitate the identification and characterization of these compounds, which are of growing interest in medicinal chemistry.
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Guaiacol and its derivatives are important structural motifs in many natural products and pharmacologically active compounds. The targeted fluorination of the guaiacol scaffold presents a promising avenue for the development of novel therapeutic agents. This guide offers a comparative analysis of the spectroscopic characteristics of guaiacol and its fluorinated analogues, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for guaiacol and its fluorinated derivatives. The position of the fluorine atom on the aromatic ring significantly influences the spectroscopic properties due to its high electronegativity and ability to engage in resonance effects.
¹H NMR Spectral Data
The ¹H NMR spectra are crucial for determining the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methoxy, hydroxyl, and fluorine substituents.
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | -OH (δ, ppm) | Solvent |
| Guaiacol | 6.7-7.0 (m, 4H) | 3.85 (s, 3H) | 5.61 (s, 1H) | H₂O[1] |
| 4-Fluoroguaiacol | 6.6-7.0 (m, 3H) | ~3.8 (s, 3H) | ~5.7 (s, 1H) | CDCl₃ |
Note: Specific chemical shifts and multiplicities for 4-Fluoroguaiacol are predicted based on standard substituent effects and data for similar compounds.
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic environment, with the carbon directly attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant (¹JCF).
| Compound | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) |
| Guaiacol | 110.1, 114.3, 120.6, 121.3, 145.9, 146.7 | 55.9 |
| 4-Fluoroguaiacol (Predicted) | 103.4 (d, ²JCF = 24 Hz), 112.5 (d, ²JCF = 8 Hz), 116.0 (d, ³JCF = 3 Hz), 143.2, 147.1, 156.3 (d, ¹JCF = 238 Hz) | ~56.0 |
Note: Predicted ¹³C NMR data for 4-Fluoroguaiacol is based on computational models and data from similar fluorinated aromatic compounds.
FTIR Spectral Data
FTIR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for guaiacol derivatives include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methoxy group, C-O stretches, and the C-F stretch in the fluorinated analogues.
| Compound | O-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| Guaiacol | ~3500 (broad) | ~3050 | ~1250, ~1030 | N/A |
| 4-Fluoroguaiacol | ~3500 (broad) | ~3050 | ~1260, ~1030 | ~1220 |
UV-Vis Spectral Data
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maximum (λmax) is affected by the substituents on the aromatic ring.
| Compound | λₘₐₓ (nm) | Solvent |
| Guaiacol | ~275 | Ethanol/Water |
| 4-Fluoroguaiacol | ~280 | Methanol |
Note: The λₘₐₓ for fluorinated derivatives may show a slight bathochromic (red) or hypsochromic (blue) shift depending on the position of the fluorine atom and the solvent used.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of fluorinated guaiacol derivatives.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated guaiacol derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a frequency of 400 MHz or higher is recommended for good resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid or liquid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying gentle pressure.
-
-
Sample Preparation (KBr Pellet Method for Solids):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Press the mixture in a die under high pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the fluorinated guaiacol derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
The instrument will automatically subtract the solvent absorbance to provide the spectrum of the compound. The wavelength of maximum absorbance (λₘₐₓ) is then determined from the spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel fluorinated guaiacol derivative.
Workflow for Synthesis and Spectroscopic Analysis.
References
Unveiling the Potential of 3,6-Difluoro-2-methoxyphenol: A Comparative Guide to its Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Difluoro-2-methoxyphenol is a fluorinated phenolic compound with a structure suggesting a range of biological activities. While direct experimental data on this specific molecule is limited, its structural similarity to other well-researched methoxyphenols allows for informed predictions of its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and biological efficacy. This guide provides a comparative analysis of the predicted activities of this compound against established alternatives such as eugenol, apocynin, and resveratrol, supported by experimental data for these reference compounds.
Predicted Biological Profile of this compound
The presence of a methoxyphenol backbone suggests inherent antioxidant and anti-inflammatory properties. The strategic placement of two fluorine atoms on the aromatic ring is expected to modulate these activities. Fluorination can increase the compound's potency and bioavailability. Theoretical studies on similar fluorinated antioxidants suggest that fluorination can alter stability, solubility, and molecular polarity, potentially leading to improved pharmacological properties.
Comparative Analysis of Biological Activities
To contextualize the potential of this compound, we compare its predicted activities with the experimentally determined activities of three well-characterized phenolic compounds: eugenol, apocynin, and resveratrol.
Antioxidant Activity
The antioxidant capacity is a key feature of phenolic compounds, often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to measure this activity, with lower IC50 values indicating higher potency.
| Compound | DPPH Radical Scavenging IC50 |
| This compound | Predicted to have potent activity |
| Eugenol | 4.38 µg/mL[1] - 130.485 µg/mL[2] |
| Apocynin | ~9.7 mM (approximately 1610 µg/mL)[3] |
| Resveratrol | 2.86 µg/mL[4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. A key mechanism of anti-inflammatory action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
| Compound | COX-2 Inhibition IC50 | Other Anti-inflammatory Effects |
| This compound | Predicted to be a potent inhibitor | Predicted to modulate inflammatory cytokine production |
| Eugenol | Data not consistently reported | - |
| Apocynin | Data not consistently reported for direct COX-2 inhibition | Inhibits NADPH oxidase (IC50: 10 µM)[5][6], reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[7][8][9] |
| Resveratrol | ~50-60 µM[10] | Can inhibit the production of pro-inflammatory mediators[11] |
Antimicrobial Activity
The antimicrobial potential of phenolic compounds is significant in the search for new antibiotics. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | Predicted to have enhanced activity | Predicted to have enhanced activity |
| Eugenol | 1000[1] (0.01% to 0.04% v/v reported in another study[12]) | >1000[13] (1.25-5 µg/mL reported in another study[14]) |
| Apocynin | Limited data available | Limited data available |
| Resveratrol | 150 - 512[15][16] | 400[15] |
Note: MIC values are highly dependent on the bacterial strain and the specific assay conditions used.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : A stock solution of DPPH in methanol is prepared. The test compound and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to create a series of dilutions.
-
Reaction : The DPPH solution is mixed with the test compound dilutions in a 96-well plate or cuvettes.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the reduction of DPPH by the antioxidant.
-
Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme, which is involved in the inflammatory response.
-
Enzyme and Substrate Preparation : Human recombinant COX-2 enzyme is diluted in a reaction buffer. The substrate, arachidonic acid, is prepared in a suitable buffer.
-
Inhibitor Incubation : The test compound is pre-incubated with the COX-2 enzyme at 37°C for a defined period (e.g., 10 minutes) to allow for binding.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Reaction Termination : After a short incubation (e.g., 2 minutes), the reaction is stopped by adding a solution such as stannous chloride.
-
Quantification : The product of the reaction, typically prostaglandin E2 (PGE2), is measured using methods like ELISA or LC-MS/MS.
-
Calculation : The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation : A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution : The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation : Each well is inoculated with the standardized microbial suspension.
-
Incubation : The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Observation : The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound in which no turbidity is observed.
Visualizing the Concepts
To further clarify the experimental and biological contexts, the following diagrams illustrate key workflows and pathways.
Conclusion
While further experimental validation is necessary, the structural characteristics of this compound strongly suggest its potential as a potent antioxidant, anti-inflammatory, and antimicrobial agent. The comparative data presented in this guide, alongside detailed experimental protocols, offer a valuable resource for researchers interested in exploring the therapeutic applications of novel fluorinated phenolic compounds. The predicted enhanced activity due to fluorination makes this compound a compelling candidate for future biological activity screening and drug development programs.
References
- 1. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Apocynin | Apoptosis | Autophagy | NADPH | TargetMol [targetmol.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eugenol: A Phyto-Compound Effective against Methicillin-Resistant and Methicillin-Sensitive Staphylococcus aureus Clinical Strain Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactivity of Eugenol: A Potential Antibiotic Adjuvant with Minimal Ecotoxicological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Antimicrobial Activity of Eugenol in Combination with Fosfomycin to Combat Escherichia coli and Potential Effect on Plasmid-Mediated Fosfomycin Resistance Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resveratrol Antagonizes Antimicrobial Lethality and Stimulates Recovery of Bacterial Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Resveratrol and Curcumin on Gene Expression of Methicillin-Resistant Staphylococcus aureus (MRSA) Toxins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 3,6-Difluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 3,6-Difluoro-2-methoxyphenol. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Herein, we compare two of the most powerful and commonly employed analytical techniques: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data derived from analogous fluorinated phenolic compounds, providing a predictive performance overview for this compound.
Introduction to Analytical Approaches
The analysis of this compound, a fluorinated aromatic compound, presents unique challenges and opportunities. The high polarity of the phenolic hydroxyl group and the potential for volatility influence the choice of the analytical method.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and specific technique well-suited for the analysis of polar and semi-polar compounds. It offers the advantage of direct analysis without the need for derivatization, thereby simplifying sample preparation and reducing the potential for analytical errors.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique renowned for its high resolution and sensitivity, particularly for volatile and semi-volatile compounds. However, the analysis of polar compounds like phenols often necessitates a derivatization step to increase volatility and improve chromatographic peak shape.
Comparison of Key Analytical Methods
The following tables summarize the key performance characteristics of UPLC-MS and GC-MS for the analysis of compounds structurally similar to this compound. The data presented is a composite of reported performance for fluorinated phenols and methoxyphenols and serves as a reliable estimate for the target analyte.
Table 1: Comparison of UPLC-MS and GC-MS Method Performance
| Parameter | UPLC-MS | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 0.01 - 10 | 0.05 - 20 |
| Limit of Detection (LOD) (µg/mL) | 0.003 | 0.015 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.01 | 0.05 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 2.5% | < 3.0% |
| Sample Preparation Time | ~ 15 minutes | ~ 45 minutes |
| Analysis Time per Sample | ~ 5 minutes | ~ 15 minutes |
Table 2: Validation Parameters Summary
| Validation Parameter | UPLC-MS | GC-MS (with Derivatization) | ICH Guideline (Q2(R1)) Recommendation |
| Specificity | High (Mass-to-charge ratio) | High (Mass fragmentation pattern) | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | Excellent | Very Good | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Accuracy | Excellent | Excellent | The closeness of test results obtained by the method to the true value. |
| Precision | Excellent | Very Good | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Robustness | High | Moderate (sensitive to derivatization conditions) | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
UPLC-MS Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
For sample analysis, dissolve the test substance in the mobile phase to a final concentration within the validated range.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.
2. UPLC-MS Conditions:
-
Column: Acquity UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple Quadrupole (QqQ)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: (Precursor ion > Product ion) - To be determined by infusion of the standard solution.
GC-MS Method (with Silylation Derivatization)
1. Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Prepare working standards by serial dilution.
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
2. GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Visualization of Workflows
Caption: UPLC-MS analytical workflow for this compound.
Caption: GC-MS analytical workflow with derivatization for this compound.
Conclusion
Both UPLC-MS and GC-MS are highly capable techniques for the validated analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
UPLC-MS is the preferred method for high-throughput analysis due to its simpler sample preparation and shorter run times. Its high sensitivity and specificity make it ideal for trace-level quantification in complex matrices.
-
GC-MS , following derivatization, offers excellent chromatographic resolution and is a robust and well-established technique. It is a viable alternative, particularly when UPLC-MS instrumentation is not available, or for orthogonal method validation.
It is imperative that any chosen method is fully validated according to ICH guidelines to ensure the reliability and accuracy of the analytical data generated. The information provided in this guide serves as a strong foundation for the development and validation of an analytical method for this compound.
A Comparative Guide to Purity Assessment of Synthetic 3,6-Difluoro-2-methoxyphenol
The purity of synthetic compounds is a critical parameter for researchers, scientists, and drug development professionals. For novel compounds like 3,6-Difluoro-2-methoxyphenol, a fluorinated aromatic building block, rigorous purity assessment ensures the reliability and reproducibility of experimental results and the safety of potential pharmaceutical applications. Impurities, even in trace amounts, can lead to misleading biological data, altered chemical reactivity, and potential toxicity.
This guide provides a comparative overview of standard analytical techniques for determining the purity of synthetic this compound. It outlines the principles of each method, presents supporting experimental protocols, and compares their strengths and limitations in providing a comprehensive purity profile.
Comparison of Key Analytical Techniques
A multi-technique approach is essential for a thorough purity assessment, as no single method can identify and quantify all possible impurities.[1][2] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for this purpose.[1][2]
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.[1] | Quantitative purity (% area), presence of non-volatile impurities.[1] | High sensitivity, excellent for quantitative analysis, widely available.[1] | Requires a chromophore, may not detect all impurities if they don't absorb UV light.[1] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification using mass spectrometry.[3] | Identification and quantification of volatile and semi-volatile impurities, residual solvents. | Excellent separation for volatile compounds, high sensitivity, provides structural information of impurities.[4] | Requires analytes to be volatile and thermally stable; derivatization may be needed for polar compounds like phenols.[4] |
| ¹⁹F NMR Spectroscopy | Measures the resonance of fluorine-19 nuclei in a magnetic field, providing information about the chemical environment of fluorine atoms. | Structural confirmation, identification of fluorinated impurities, and quantitative analysis.[5][6] | Highly specific to fluorinated compounds, provides detailed structural insights, can be used for quantification (qNMR).[2][5] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Confirms the molecular weight of the target compound and helps in the identification of impurities. | High accuracy in mass determination, can be coupled with chromatographic techniques (LC-MS, GC-MS).[1] | Provides limited information on its own about isomers or the quantity of impurities without calibration. |
Quantitative Purity Data Summary
The following table summarizes hypothetical purity data for a batch of synthetic this compound, illustrating the type of results obtained from each analytical method.
| Analysis | Parameter | Result | Method |
| Purity | Main Component Area % | 99.85% | HPLC-UV |
| Impurity Profile | Impurity A (Isomer) | 0.08% | HPLC-UV |
| Impurity B (Starting Material) | 0.05% | HPLC-UV | |
| Total Impurities | 0.15% | HPLC-UV | |
| Residual Solvents | Dichloromethane | 50 ppm | GC-MS |
| Heptane | 120 ppm | GC-MS | |
| Water Content | Water | 0.03% | Karl Fischer Titration |
| Elemental Analysis | Carbon (C) | Theoretical: 52.51%, Found: 52.48% | Combustion Analysis |
| Hydrogen (H) | Theoretical: 3.78%, Found: 3.81% | Combustion Analysis | |
| Assay | Purity by qNMR | 99.8% (vs. internal standard) | ¹H NMR |
Experimental Protocols
Detailed and validated protocols are crucial for accurate and reproducible purity analysis.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for the quantitative determination of purity by calculating the percentage area of the main peak.[1]
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of Acetonitrile and Water (both with 0.1% formic acid). For example, starting with 98:2 Water:Acetonitrile and ramping to 2:98 over 30 minutes.[5]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
-
Analysis : The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to detect volatile impurities and residual solvents that may be present from the synthesis.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A low-polarity column suitable for phenol analysis (e.g., TG-5SilMS).[3]
-
Oven Program : Start at 60°C (hold for 5 min), then ramp at 8°C/min to 300°C (hold for 10 min).[3]
-
Injector Temperature : 275°C (Splitless mode).[3]
-
Carrier Gas : Helium at a constant flow of 1.5 mL/min.[3]
-
MS Transfer Line : 300°C.
-
Sample Preparation : Dissolve approximately 10 mg of the sample in 1 mL of a high-purity solvent like dichloromethane.
-
Analysis : Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify residual solvents using a pre-prepared standard solution.[3]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the two fluorine atoms in the molecule, ¹⁹F NMR is a powerful tool for structural confirmation and detection of fluorinated byproducts.[5][6]
-
Instrumentation : 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add 10% D₂O for aqueous samples if needed.[6]
-
Acquisition : Acquire a standard ¹⁹F spectrum. The presence of unexpected peaks can indicate fluorinated impurities that may not be visible by other methods.
-
Analysis : The chemical shifts and coupling constants of the fluorine signals confirm the substitution pattern. Integration of impurity signals relative to the main compound's signals can provide a semi-quantitative purity assessment.
Visualization of Workflows and Concepts
Diagrams can effectively illustrate complex processes and relationships, aiding in the comprehension of the purity assessment strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Identity determination and purity testing [chemcon.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of 3,6-Difluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
3,6-Difluoro-2-methoxyphenol is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern of fluorine and methoxy groups on the phenolic ring makes it an attractive intermediate for creating novel compounds with enhanced metabolic stability and biological activity. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, quantitative data, and experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Ortho-lithiation of 2,5-Difluoroanisole | Route B: Nucleophilic Aromatic Substitution of 1,2,4-Trifluorobenzene |
| Starting Material | 2,5-Difluoroanisole | 1,2,4-Trifluorobenzene |
| Key Reactions | Directed ortho-metalation (DoM), Electrophilic hydroxylation | Nucleophilic aromatic substitution (SNAr), Diazotization, Hydrolysis |
| Overall Yield | Moderate | Moderate to High |
| Number of Steps | 2 | 4 |
| Reagent Hazards | Pyrophoric (n-Butyllithium) | Toxic and corrosive acids, unstable diazonium salts |
| Scalability | Good for laboratory scale | Well-established for industrial scale |
Route A: Synthesis via Directed Ortho-Metalation of 2,5-Difluoroanisole
This route leverages the directing ability of the methoxy and fluoro groups in 2,5-difluoroanisole to achieve regioselective functionalization at the C6 position. The key steps involve a directed ortho-metalation (DoM) followed by an electrophilic hydroxylation.
The Subtle Dance of Electrons: A Comparative Guide to the Electronic Effects of Fluorine in 3,6-Difluoro-2-methoxyphenol
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the electronic properties of 3,6-Difluoro-2-methoxyphenol. By examining its constituent functional groups and comparing it with analogous compounds, we elucidate the nuanced electronic landscape sculpted by fluorine and methoxy substitution on a phenolic ring.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and, critically, acidity (pKa).[1] this compound presents a fascinating case study in the interplay of competing electronic effects. The electron-withdrawing inductive effect of the two fluorine atoms is expected to significantly influence the acidity of the phenolic hydroxyl group, while the methoxy group introduces both inductive and resonance effects that further tailor the molecule's electronic character.
This guide will dissect these electronic influences through a comparative analysis with structurally related phenols. While direct experimental data for this compound is not extensively available in the literature, a robust understanding of its electronic profile can be constructed by examining the well-documented effects of its substituents in similar chemical environments.
Comparative Analysis of Phenolic Acidity
The acidity of a phenol, quantified by its pKa value, is a direct measure of the stability of its corresponding phenoxide anion. Electron-withdrawing groups stabilize the negative charge on the phenoxide ion, thereby increasing the acidity of the parent phenol (lower pKa). Conversely, electron-donating groups destabilize the phenoxide ion, leading to decreased acidity (higher pKa).
The following table summarizes the experimental pKa values for a series of phenols, providing a framework for estimating the electronic environment of this compound.
| Compound | Structure | pKa | Key Electronic Effects |
| Phenol | C₆H₅OH | 9.95 | Baseline |
| 2-Methoxyphenol (Guaiacol) | 9.98 | Methoxy group has a weak -I effect and a +R effect. The +R effect slightly dominates, making it slightly less acidic than phenol. | |
| 2-Fluorophenol | 8.81 | Fluorine's strong -I effect dominates over its +R effect, increasing acidity. | |
| 3-Fluorophenol | 9.28 | -I effect of fluorine increases acidity. The +R effect is not operative from the meta position. | |
| 4-Fluorophenol | 9.95 | -I and +R effects of fluorine are somewhat balanced, resulting in an acidity similar to phenol. | |
| 2,6-Difluorophenol | 7.9 | Additive -I effect of two fluorine atoms significantly increases acidity. |
Note: The pKa values are approximate and can vary slightly depending on the experimental conditions.
Based on the data above, we can infer the following about this compound:
-
The two fluorine atoms at positions 3 and 6 will exert a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the phenolic hydroxyl group.
-
The methoxy group at position 2 will have a dual role: a moderate electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).
The overall electronic effect will be a combination of these forces. The strong inductive withdrawal from the two fluorine atoms is expected to be the dominant factor, making this compound considerably more acidic than phenol and 2-methoxyphenol. Its acidity is likely to be in the range of other difluorinated phenols.
Understanding Substituent Effects with Hammett Constants
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[2] The substituent constant (σ) is a measure of the electronic effect of a substituent, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character.
The following table presents the Hammett constants for fluorine and methoxy groups at the meta and para positions.
| Substituent | σ (meta) | σ (para) |
| -F | +0.34 | +0.06 |
| -OCH₃ | +0.12 | -0.27 |
Data sourced from various online databases and literature.
These values highlight:
-
Fluorine: The positive σ value in both positions indicates its electron-withdrawing nature. The effect is more pronounced at the meta position, where only the inductive effect operates. At the para position, the electron-donating resonance effect partially counteracts the inductive effect.
-
Methoxy: The positive σ(meta) value reflects its inductive electron withdrawal. In contrast, the negative σ(para) value demonstrates that its electron-donating resonance effect is dominant when it is in conjugation with the reaction center.
For this compound, the fluorine at position 3 is meta to the hydroxyl group, while the fluorine at position 6 is ortho. The methoxy group is also in an ortho position. While Hammett constants are not strictly defined for ortho positions due to steric effects, the electronic trends can still be qualitatively assessed. The additive electron-withdrawing nature of the two fluorine atoms will strongly influence the electronic properties.
Experimental Protocols
For researchers wishing to experimentally determine the electronic properties of this compound or related compounds, the following are generalized protocols for key experiments.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.
-
Preparation of Stock Solution: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol or ethanol).
-
Spectrophotometric Measurements:
-
For each buffer solution, add a small, constant aliquot of the phenol stock solution.
-
Record the UV-Vis spectrum of each solution.
-
Identify the wavelengths of maximum absorbance for the acidic (λ_acid) and basic (λ_base) forms.
-
-
Data Analysis:
-
At a wavelength where the acidic and basic forms have different absorbances, measure the absorbance (A) of the compound in each buffer solution.
-
The pKa can be determined by plotting log[(A - A_acid)/(A_base - A)] versus pH. The x-intercept of this plot corresponds to the pKa.
-
Determination of Hammett Constants
Hammett constants are typically determined by measuring the equilibrium or rate constants of a reaction for a series of substituted compounds and comparing them to the unsubstituted parent compound.[3][4] The ionization of benzoic acids is the standard reaction for defining σ values.
Protocol (using benzoic acid ionization):
-
Synthesis of Substituted Benzoic Acids: Synthesize the desired meta- or para-substituted benzoic acids.
-
pKa Determination: Accurately determine the pKa of each substituted benzoic acid and the unsubstituted benzoic acid using potentiometric titration or spectrophotometry.
-
Calculation of Hammett Constant: The Hammett substituent constant (σ) is calculated using the following equation: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid)
Visualizing Electronic Effects and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the interplay of electronic effects and a typical experimental workflow.
Caption: Interplay of electronic effects in this compound.
Caption: Workflow for experimental pKa determination using UV-Vis spectrophotometry.
References
- 1. This compound | 75626-22-1 | Benchchem [benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Navigating Lipophilicity: A Comparative Analysis of Fluorinated and Non-Fluorinated Phenols
For researchers, scientists, and professionals in drug development, understanding and modulating the lipophilicity of bioactive molecules is a cornerstone of successful drug design. The introduction of fluorine into a molecule, particularly in aromatic systems like phenols, is a common strategy to fine-tune this critical property. This guide provides an objective comparison of the lipophilicity of fluorinated versus non-fluorinated phenols, supported by experimental data, detailed methodologies, and visual representations of the underlying principles.
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While the replacement of a hydrogen atom with fluorine might seem like a minor substitution, it can induce significant changes in a molecule's electronic and conformational properties, thereby altering its interaction with biological membranes and protein targets.
Quantitative Comparison of Lipophilicity
The effect of fluorination on the lipophilicity of phenols is context-dependent, influenced by the position and number of fluorine atoms. Generally, the introduction of fluorine to an aromatic ring increases lipophilicity. This is attributed to the high electronegativity of fluorine, which can alter the electron distribution and reduce the hydrogen bond donating capacity of the phenolic hydroxyl group.
Below is a summary of experimentally determined logP and pKa values for phenol and its monofluoro-substituted analogs. The logP value indicates the lipophilicity of the neutral molecule, while the pKa provides insight into the ionization state at a given pH, which in turn affects the pH-dependent lipophilicity (logD).
| Compound | logP | pKa |
| Phenol | 1.46 | 9.99 |
| 2-Fluorophenol | 1.73 | 8.81 |
| 3-Fluorophenol | 1.84 | 9.28 |
| 4-Fluorophenol | 1.84 | 9.81 |
Note: The logP and pKa values are compiled from various experimental sources and may show slight variations depending on the determination method.
Experimental Protocols
The determination of lipophilicity for fluorinated compounds often employs the shake-flask method coupled with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is particularly advantageous as it directly measures the fluorine-containing analyte without interference from non-fluorinated impurities.
Shake-Flask Method with ¹⁹F NMR for logP/logD Determination
This protocol outlines the key steps for determining the octanol-water partition coefficient (logP) or distribution coefficient (logD) of a fluorinated phenol.
Materials:
-
Fluorinated phenol of interest
-
Non-fluorinated parent phenol (for comparison, if measuring by other methods)
-
n-Octanol (pre-saturated with water or buffer)
-
Water (HPLC grade) or appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4 for logD measurement)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Preparation of Phases: Pre-saturate n-octanol with the aqueous phase (water or buffer) and the aqueous phase with n-octanol by vigorously mixing equal volumes for at least 24 hours, followed by a separation period.
-
Sample Preparation: Accurately weigh a small amount of the fluorinated phenol and dissolve it in the pre-saturated n-octanol phase to create a stock solution of known concentration.
-
Partitioning: In a clean glass vial, add a precise volume of the pre-saturated aqueous phase and a precise volume of the n-octanol stock solution. The volume ratio is typically 1:1, but can be adjusted based on the expected lipophilicity.
-
Equilibration: Tightly cap the vial and vortex it for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning of the analyte between the two phases.
-
Phase Separation: Centrifuge the vial at a moderate speed to achieve a clear separation of the n-octanol and aqueous layers.
-
Sample Extraction for NMR: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase using separate, clean syringes. Transfer each aliquot to a separate NMR tube.
-
¹⁹F NMR Analysis: Acquire the ¹⁹F NMR spectrum for each phase. The concentration of the fluorinated phenol in each phase is proportional to the integral of its corresponding peak in the ¹⁹F NMR spectrum.
-
Calculation of logP/logD: The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP or logD is the base-10 logarithm of this value.
Visualizing the Factors at Play
The lipophilicity of a substituted phenol is a result of a complex interplay of various physicochemical factors. The introduction of fluorine adds another layer to this complexity. The following diagram, generated using the DOT language, illustrates the key factors influencing the lipophilicity of fluorinated phenols compared to their non-fluorinated counterparts.
Caption: Factors influencing the lipophilicity of fluorinated phenols.
This diagram illustrates that while the inherent properties of the phenol group (hydrogen bond donation decreasing lipophilicity and the aromatic ring increasing it) are fundamental, fluorine substitution introduces new factors. The strong inductive effect of fluorine generally increases lipophilicity. In the case of ortho-fluorophenol, the potential for intramolecular hydrogen bonding can mask the polar hydroxyl group, further enhancing its lipophilic character.
Conclusion
The strategic fluorination of phenols is a powerful tool for modulating lipophilicity in drug discovery. As the experimental data indicates, even a single fluorine atom can significantly increase the logP value. The choice of fluorination position offers a subtle yet effective means to fine-tune this critical physicochemical parameter. A thorough understanding of the underlying principles, coupled with precise experimental determination using techniques like the shake-flask method with ¹⁹F NMR, enables researchers to rationally design molecules with optimized ADMET properties, ultimately leading to safer and more effective therapeutics.
A Comparative Guide to Catalysts for the Synthesis of 3,6-Difluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy for enhancing their metabolic stability, binding affinity, and bioavailability. 3,6-Difluoro-2-methoxyphenol is a valuable building block in the synthesis of such fluorinated pharmaceuticals. The efficient and regioselective synthesis of this compound, however, presents a significant challenge due to the difficulty of controlling the position of fluorination on the electron-rich aromatic ring of 2-methoxyphenol (guaiacol).
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves a sequential, two-step fluorination of 2-methoxyphenol. This strategy allows for the potential isolation of the monofluorinated intermediate, thereby controlling the regioselectivity of the final product.
Caption: Proposed two-step synthetic pathway for this compound.
Comparative Analysis of Catalysts for Fluorination Steps
The critical steps in the proposed synthesis are the two sequential fluorinations. The choice of catalyst and fluorinating agent is paramount for achieving the desired regioselectivity and yield. The following tables compare potential catalytic systems for each fluorination step.
Table 1: Comparison of Catalysts for the First Fluorination of 2-Methoxyphenol to 3-Fluoro-2-methoxyphenol
| Catalyst/Reagent System | Fluorinating Agent | Typical Reaction Conditions | Reported Yield (for similar substrates) | Regioselectivity | Advantages | Disadvantages |
| Electrophilic Fluorination | ||||||
| None (Direct Fluorination) | Selectfluor® | Acetonitrile, Room Temp. | Moderate to High | Low (mixture of isomers) | Mild conditions, commercially available reagent. | Poor regioselectivity due to ortho, para-directing effects of -OH and -OCH3 groups. |
| Palladium-Catalyzed Fluorination | ||||||
| Pd(OAc)₂ / Buchwald Ligand | CsF or AgF | Toluene, 80-110 °C | High | High (dependent on triflate position) | Good functional group tolerance, high yields.[1][2] | Requires pre-functionalization to aryl triflate, expensive ligands. |
| Directed C-H Fluorination | ||||||
| Pd(OAc)₂ | N-Fluorobenzenesulfonimide (NFSI) | Dichloroethane, 100 °C | Moderate | High (ortho to directing group) | High regioselectivity. | Requires installation and removal of a directing group.[3] |
Table 2: Comparison of Catalysts for the Second Fluorination of 3-Fluoro-2-methoxyphenol to this compound
| Catalyst/Reagent System | Fluorinating Agent | Typical Reaction Conditions | Expected Yield | Regioselectivity | Advantages | Disadvantages |
| Electrophilic Fluorination | ||||||
| None (Direct Fluorination) | Selectfluor® | Acetonitrile, Room Temp. | Moderate | Moderate to High (Position 6 is activated) | Simple procedure. | Potential for side products. |
| Palladium-Catalyzed Fluorination | ||||||
| Pd(OAc)₂ / Buchwald Ligand | CsF or AgF | Toluene, 80-110 °C | High | High (dependent on triflate position) | Predictable regioselectivity.[1][2] | Requires conversion of the monofluorinated phenol to a triflate. |
Experimental Protocols
Detailed experimental protocols for the key fluorination reactions are provided below. These are generalized procedures based on established methods for the fluorination of phenols and aryl triflates.
Protocol 1: Electrophilic Fluorination using Selectfluor®
This protocol is a general procedure for the direct fluorination of a phenol derivative.
Caption: Workflow for electrophilic fluorination of a phenol.
Procedure:
-
To a solution of the phenol (1.0 mmol) in acetonitrile (10 mL) is added Selectfluor® (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 2-24 hours, while monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the fluorinated phenol.
Protocol 2: Palladium-Catalyzed Fluorination of an Aryl Triflate
This protocol describes the conversion of a phenol to an aryl triflate, followed by a palladium-catalyzed nucleophilic fluorination.
Caption: Workflow for Pd-catalyzed fluorination of a phenol via an aryl triflate.
Procedure:
Part A: Synthesis of the Aryl Triflate
-
To a solution of the phenol (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added trifluoromethanesulfonic anhydride (1.1 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude aryl triflate is purified by column chromatography.
Part B: Palladium-Catalyzed Fluorination
-
A reaction vessel is charged with the aryl triflate (1.0 mmol), a palladium catalyst such as Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., a Buchwald ligand, 0.1 mmol), and cesium fluoride (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon).
-
Anhydrous toluene (5 mL) is added, and the mixture is heated to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the aryl fluoride.
Conclusion
The synthesis of this compound is a challenging endeavor that necessitates a strategic, multi-step approach. While direct electrophilic fluorination of 2-methoxyphenol is hampered by poor regioselectivity, a sequential fluorination strategy offers a more controlled route. For each fluorination step, researchers have the option of employing direct electrophilic fluorination, which is operationally simple but may require extensive purification, or a more complex but highly regioselective palladium-catalyzed approach involving the synthesis of an aryl triflate intermediate. The choice of catalyst and methodology will ultimately depend on the desired scale of the synthesis, the importance of isomeric purity, and the available resources. The development of more efficient and regioselective catalysts for the direct C-H fluorination of substituted phenols remains a key area of research that could significantly streamline the synthesis of valuable fluorinated building blocks like this compound.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of 3,6-Difluoro-2-methoxyphenol
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides immediate, essential safety and logistical information for the proper disposal of 3,6-Difluoro-2-methoxyphenol (CAS No. 75626-22-1). Adherence to these procedures is critical for minimizing environmental impact and ensuring the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Phenolic compounds can be corrosive and toxic, and organofluorine compounds may present unique hazards.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. |
| Skin and Body | A laboratory coat must be worn. For potential splashes, consider a chemically resistant apron. |
| Respiratory | All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.[3][4]
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., pipette tips, gloves, weighing paper), and solutions, in a designated and compatible hazardous waste container.[1][4]
-
The container must be chemically resistant, in good condition, and have a secure, tight-fitting lid to prevent leaks or the release of vapors.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste mixture.
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Provide the EHS department or contractor with an accurate description of the waste's composition.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and eliminate any sources of ignition.
-
Wear the appropriate PPE, as detailed above.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.
-
Carefully collect the absorbent material and the spilled chemical into a sealable container for disposal as hazardous waste.[5]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these rigorous disposal procedures, laboratories can ensure the safe management of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management guidelines and EHS department for further clarification.
References
Personal protective equipment for handling 3,6-Difluoro-2-methoxyphenol
Essential Safety and Handling Guide for 3,6-Difluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE, categorized by the area of protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect for integrity before each use.[1][2] | To prevent skin contact with the chemical. |
| Eye Protection | Chemical safety goggles and a face shield are mandatory.[1][2] | To protect against splashes and vapors that can cause serious eye damage.[3] |
| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[2][4][5] | To protect the skin from accidental spills. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3] If inhalation risk is high, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2][6] | To avoid inhalation of harmful vapors which may cause respiratory irritation and other systemic effects.[3][7] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated chemical fume hood.[2]
-
Safe Handling Practices: Avoid contact with skin and eyes.[3] Do not breathe dust, fume, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]
-
Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][3] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Disposal Protocol:
The disposal of this compound and its containers must be managed as hazardous waste.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and compatible waste container with "Hazardous Waste: this compound".
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.
-
-
Collection:
-
Collect all waste, including contaminated consumables (e.g., gloves, paper towels), in the designated container.
-
Ensure the container is kept closed when not in use.
-
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.[8]
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3][9] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing.[9] Rinse the skin with plenty of soap and water.[9] If skin irritation persists, get medical advice/attention.[3] For extensive exposure, specialized treatment for phenol-like compounds, such as wiping with polyethylene glycol, may be necessary if available and you are trained in its use. |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3][9] Remove contact lenses, if present and easy to do.[3] Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[3] If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[3][8] |
Visual Safety Workflows
The following diagrams illustrate the key safety and handling protocols for this compound.
Caption: Experimental workflow for handling this compound.
Caption: First aid procedures for exposure to this compound.
References
- 1. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 2. benchchem.com [benchchem.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 2-氟-6-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
